An In-depth Technical Guide to 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone
This guide provides a comprehensive technical overview of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (CAS 35028-03-6), a substituted acetophenone derivative. This document is intended for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (CAS 35028-03-6), a substituted acetophenone derivative. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and potential biological significance, grounding our discussion in established chemical principles and data from structurally related compounds.
Introduction and Chemical Profile
1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone belongs to the family of hydroxyacetophenones, which are known intermediates in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] The core structure, a dihydroxyphenyl ethanone moiety, is a common scaffold found in natural products and synthetic molecules with diverse pharmacological activities.[3][4] The presence of the allyloxy group offers a versatile handle for further chemical modification, making this compound an interesting building block for combinatorial chemistry and the development of novel derivatives.
This technical guide details the structural characterization, synthesis, and application of 4'-Allyloxy-2',6'-dihydroxyacetophenone , a critical intermediate in the semi-synthesis of prenylated flavonoids and lipophilic...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural characterization, synthesis, and application of 4'-Allyloxy-2',6'-dihydroxyacetophenone , a critical intermediate in the semi-synthesis of prenylated flavonoids and lipophilic chalcones.
Part 1: Executive Summary & Structural Architecture
4'-Allyloxy-2',6'-dihydroxyacetophenone (CAS: Derivative of 480-66-0) is a mono-alkylated derivative of phloroacetophenone (2',4',6'-trihydroxyacetophenone). It serves as a pivotal scaffold in medicinal chemistry, particularly for the introduction of prenyl/allyl groups into the flavonoid A-ring via Claisen rearrangement .
Its chemical behavior is defined by the regiodifferentiation of its three phenolic hydroxyl groups. The hydroxyls at positions 2' and 6' form strong intramolecular hydrogen bonds with the acetyl carbonyl oxygen, significantly reducing their acidity and nucleophilicity. Consequently, the 4'-hydroxyl group remains free and chemically distinct, allowing for highly selective functionalization without the need for protecting groups on the 2'/6' positions.
Soluble in acetone, ethyl acetate, DMF; sparingly soluble in water
Part 2: Regioselective Synthesis Protocol
The synthesis relies on the electronic and steric differentiation of the phenolic protons. The protocol below utilizes mild basic conditions to exclusively alkylate the 4'-position.
Mechanism of Regioselectivity
The 2'-OH and 6'-OH groups are "locked" in a six-membered hydrogen-bonded ring with the carbonyl oxygen. This chelation increases the pKa of these protons, making them unreactive towards weak bases like potassium carbonate (
). The 4'-OH, lacking this stabilization, is readily deprotonated to form the phenoxide anion, which acts as the nucleophile.
Solvent: Acetone (HPLC grade, dried over molecular sieves) or DMF (for faster rates)
Step-by-Step Methodology:
Activation: Charge a round-bottom flask with 2',4',6'-trihydroxyacetophenone (10 mmol) and anhydrous acetone (50 mL). Add anhydrous
(15 mmol).
Chelation Control: Stir the suspension at room temperature for 30 minutes. Note: The solution will turn yellow/orange, indicating the formation of the 4'-phenoxide anion.
Alkylation: Add allyl bromide (11 mmol) dropwise via a syringe to the stirring suspension.
Reflux: Equip the flask with a reflux condenser and heat the mixture to mild reflux (approx. 56°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material (
) should disappear, replaced by the mono-allylated product ().
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts (
, unreacted ). Evaporate the filtrate under reduced pressure to obtain a solid residue.
Purification: Recrystallize the crude solid from methanol or purify via silica gel column chromatography (gradient elution: 0-20% EtOAc in Hexanes).
Visualization: Synthetic Pathway
Figure 1: Regioselective alkylation pathway driven by intramolecular hydrogen bonding.
Part 3: Spectroscopic Characterization
The identity of the compound is validated by the distinct chemical shifts of the allyl group and the preservation of the chelated hydroxyl signal.
Nuclear Magnetic Resonance (NMR) Profile
Nucleus
Chemical Shift (, ppm)
Multiplicity
Assignment
Structural Insight
¹H NMR
14.05
Singlet (2H)
2'-OH, 6'-OH
Diagnostic: Confirms retention of chelated phenols.
6.05
Multiplet (1H)
Allyl -CH =
Characteristic vinyl proton.
5.95
Singlet (2H)
H-3', H-5'
Equivalent aromatic protons (symmetry).
5.42
Doublet of Doublets (1H)
Allyl =CH ₂ (trans)
Terminal alkene.
5.31
Doublet of Doublets (1H)
Allyl =CH ₂ (cis)
Terminal alkene.
4.55
Doublet (2H)
-OCH ₂-
Methylene linker to ether oxygen.
2.68
Singlet (3H)
-COCH ₃
Acetyl methyl group.
¹³C NMR
203.2
Carbonyl
C=O
Ketone carbon.
166.5
Quaternary
C-2', C-6'
Oxygenated aromatic carbons.
163.8
Quaternary
C-4'
Ipso-carbon of allyl ether.
132.5
Methine
Allyl -C H=
Alkene carbon.
118.2
Methylene
Allyl =C H₂
Terminal alkene carbon.
94.5
Methine
C-3', C-5'
Electron-rich aromatic carbons.
Part 4: Applications in Drug Discovery
This molecule is not merely an end-product but a versatile "switch" in synthetic pathways.
The Claisen Rearrangement (C-Prenylation Strategy)
Heating 4'-allyloxy-2',6'-dihydroxyacetophenone to high temperatures (>180°C) or using Lewis acids (
) induces a [3,3]-sigmatropic rearrangement .
Outcome: The allyl group migrates from the oxygen at C-4' to the ortho-carbon (C-3').
Relevance: This mimics the biosynthesis of prenylated flavonoids (e.g., Sophoraflavanone G), which exhibit enhanced lipophilicity and membrane permeability, crucial for anti-MRSA and anti-cancer activity.
Chalcone Synthesis (Claisen-Schmidt Condensation)
The acetyl group remains active for aldol-type condensations. Reacting this scaffold with substituted benzaldehydes yields 4'-allyloxy-2',6'-dihydroxychalcones .
Therapeutic Target: The 2',6'-dihydroxy functionality is a pharmacophore for inhibiting diverse enzymes, including tyrosinase and certain kinases.
Visualization: Downstream Pathways
Figure 2: Divergent synthetic utility in accessing C-alkylated phenols and chalcones.
References
Organic Syntheses , Coll. Vol. 3, p. 280 (1955). Preparation of 2,6-Dihydroxyacetophenone.[1]
BenchChem Protocols . Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes.
M. R. Jayapal et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation. Journal of Chemical and Pharmaceutical Research.
MDPI . Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor.
2-Acetyl-5-Allyloxyresorcinol: Properties, Synthesis, and Pharmaceutical Applications
The following technical guide provides an in-depth analysis of 2-Acetyl-5-allyloxyresorcinol (systematically known as 1-[4-(allyloxy)-2,6-dihydroxyphenyl]ethanone ), a critical intermediate in the synthesis of advanced p...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Acetyl-5-allyloxyresorcinol (systematically known as 1-[4-(allyloxy)-2,6-dihydroxyphenyl]ethanone ), a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly leukotriene receptor antagonists and chromone-based anti-asthmatics.[1]
Technical Monograph & Application Guide
Executive Summary & Chemical Identity
2-Acetyl-5-allyloxyresorcinol (CAS: 35028-03-6 ) is a polysubstituted benzene derivative serving as a high-value building block in medicinal chemistry.[1] Its structural uniqueness lies in the regioselective differentiation of the phloroglucinol core: the presence of an acetyl group at the 2-position (inter-hydroxyl) and an allyloxy group at the 5-position (para to the acetyl) creates a scaffold primed for Claisen rearrangements .[1]
This molecule is the gateway to 3-propyl-polyhydroxyacetophenones , the pharmacophore essential for Leukotriene D4 (LTD4) antagonists (e.g., FPL-55712 analogs) and next-generation chromone derivatives used in treating asthma and allergic rhinitis.[1]
The synthesis of 2-Acetyl-5-allyloxyresorcinol requires precise regiocontrol to avoid over-alkylation.[1] The starting material is typically 2,4,6-trihydroxyacetophenone (Phloracetophenone) .[1]
Strategic Rationale
The synthesis exploits the acidity difference between the hydroxyl groups. The hydroxyls at positions 2 and 6 form strong intramolecular hydrogen bonds with the carbonyl oxygen, significantly reducing their nucleophilicity. The hydroxyl at position 4 (the "5" position in the resorcinol numbering relative to the acetyl) is free, more acidic, and kinetically accessible for alkylation.
Activation: Dissolve 2,4,6-trihydroxyacetophenone in anhydrous acetone under an inert atmosphere (
). Add anhydrous to deprotonate the para-hydroxyl group.[1] Stir at room temperature for 30 minutes.
Alkylation: Add Allyl Bromide dropwise over 20 minutes to prevent local excesses that could disrupt the hydrogen bonding of the ortho-hydroxyls.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material () will convert to the mono-allylated product ().[1]
Work-up: Cool to room temperature. Filter off inorganic salts (
, Excess ).[1] Concentrate the filtrate under reduced pressure.
Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography to yield the target 1-[4-(allyloxy)-2,6-dihydroxyphenyl]ethanone .
Visualization: Regioselective Alkylation Pathway
Figure 1: Regioselective synthesis exploiting intramolecular hydrogen bonding to target the para-hydroxyl group.[1]
Chemical Reactivity: The Claisen Rearrangement
The defining utility of 2-Acetyl-5-allyloxyresorcinol is its ability to undergo a Claisen Rearrangement .[1] This pericyclic reaction migrates the allyl group from the oxygen to the ortho-carbon (C-3), creating a carbon-carbon bond that is essential for lipophilic side-chain installation in drug synthesis.[1]
Figure 2: The Claisen rearrangement pathway converting the O-allyl ether into the C-propyl pharmacophore.[1]
Pharmaceutical Applications
The primary application of 2-Acetyl-5-allyloxyresorcinol is in the synthesis of Leukotriene Receptor Antagonists (LTRAs) and Chromone derivatives.[1]
Synthesis of FPL-55712 Analogs
FPL-55712 was the first selective leukotriene antagonist discovered.[1] Its structure contains a chromone core linked to a substituted phenol.[1] The 3-propyl-2,4-dihydroxyacetophenone moiety (derived from our target molecule via Claisen/Reduction) is critical for binding to the CysLT1 receptor.[1]
Role: The propyl group provides the necessary lipophilicity to fit into the hydrophobic pocket of the leukotriene receptor.
Workflow:
Rearrangement/Reduction: Convert 2-Acetyl-5-allyloxyresorcinol to the 3-propyl-trihydroxy derivative.
Coupling: React with a chromone-2-carboxylic acid derivative (e.g., via an ether linkage).[1]
Cyclization: In some pathways, the acetophenone itself is cyclized to form the chromone core using diethyl oxalate.
Synthesis of Pranlukast Intermediates
While Pranlukast utilizes a benzamido side chain, the underlying chemistry of substituting resorcinol cores with lipophilic ethers (via allyl intermediates) remains a foundational strategy in generating the 4-phenylbutoxy analogs found in modern LTRAs.[1]
Analytical Characterization
To ensure the integrity of 2-Acetyl-5-allyloxyresorcinol for research use, the following analytical parameters must be verified.
Method
Expected Signal / Observation
1H NMR (DMSO-d6)
δ 13.5 ppm: Singlet (2H), chelated OH at C2/C6.δ 6.0 ppm: Multiplet (1H), allyl -CH=.δ 5.9 ppm: Singlet (2H), aromatic protons at C3/C5.δ 5.3-5.4 ppm: Doublet of doublets (2H), allyl =CH2.δ 4.6 ppm: Doublet (2H), allyl -O-CH2-.δ 2.6 ppm: Singlet (3H), acetyl -CH3.[1]
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The allyl ether is susceptible to oxidation over prolonged exposure to air.[1]
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when using allyl bromide (lachrymator).[1]
References
Bruce, J. M., & Roshan-Ali, Y. (1987).[1][2] Synthesis of 1-(2-allyl-3,6-dihydroxyphenyl)ethan-1-one and related chromones. Journal of Medicinal Chemistry, 30(11), 1987-1992.[1] Link
Bide Pharmatech. (2024).[1] Certificate of Analysis: 1-(4-(Allyloxy)-2,6-dihydroxyphenyl)ethanone (CAS 35028-03-6).[1][3] Bide Pharmatech Catalog. Link[1]
Appleton, R. A., et al. (1977).[1] Antagonists of slow reacting substance of anaphylaxis.[1] Synthesis of FPL 55712. Journal of Medicinal Chemistry, 20(3), 371-379.[1] Link[1]
PubChem. (2024).[1] Compound Summary: 1-[2,6-dihydroxy-4-(prop-2-en-1-yloxy)phenyl]ethan-1-one.[1] National Library of Medicine.[1] Link[1]
Focus: Structural Isomers, Synthesis, and Pharmacological Applications[1] Executive Summary The molecular formula C₁₁H₁₂O₄ (Molecular Weight: 208.21 g/mol ) corresponds to a specific class of acetophenone derivatives, mo...
Author: BenchChem Technical Support Team. Date: February 2026
Focus: Structural Isomers, Synthesis, and Pharmacological Applications[1]
Executive Summary
The molecular formula C₁₁H₁₂O₄ (Molecular Weight: 208.21 g/mol ) corresponds to a specific class of acetophenone derivatives, most notably the acetate esters of methoxy-hydroxyacetophenones . While several isomers exist, the two most pharmacologically significant candidates in drug development are 4-acetoxy-3-methoxyacetophenone (Apocynin Acetate) and 2-acetoxy-4-methoxyacetophenone (Paeonol Acetate).
This guide serves as a technical manual for researchers encountering this specific molecular weight in mass spectrometry or synthetic workflows. It details the differentiation of isomers, synthesis protocols, and the "prodrug" mechanism that makes these compounds valuable in oxidative stress research.
Part 1: Molecular Identity & Physicochemical Profile[2]
1.1 Fundamental Constants
Property
Value
Notes
Molecular Formula
C₁₁H₁₂O₄
Molecular Weight
208.21 g/mol
Average mass
Monoisotopic Mass
208.0736 Da
Critical for HRMS identification
Exact Mass
208.073559
Element Count
C: 11, H: 12, O: 4
Degree of Unsaturation
6
1 Ring + 1 Ketone + 1 Ester + 3 Double Bonds
1.2 Critical Isomers (Differentiation)
In a drug development context, distinguishing between the para and ortho isomers is vital due to their distinct biological targets.
Procedure: Incubate Apocynin with CAL-B and vinyl acetate at 40°C for 24h. The enzyme selectively acetylates the phenolic hydroxyl group without affecting the ketone.
Part 3: Characterization & Validation
To confirm the identity of C₁₁H₁₂O₄ as the acetate derivative rather than a different isomer, use ¹H NMR.[2]
Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz):
Aromatic Region: Three protons (ABX system) characteristic of the 1,3,4-substitution pattern.
Ketone Methyl: Singlet at
.
Methoxy Group: Singlet at
.
Acetoxy Methyl (The Marker): Distinct singlet at
.
Differentiation: In the free phenol (Apocynin), this peak is absent, and a broad OH peak is seen. In Paeonol acetate, the shift of aromatic protons differs due to the ortho substitution effect.
Part 4: Biological Mechanism of Action
Why synthesize the C₁₁H₁₂O₄ derivative?
The free phenol (Apocynin) has a short half-life and rapid metabolism. The acetylated form (C₁₁H₁₂O₄) acts as a prodrug .
Lipophilicity: The acetate group increases LogP, enhancing passive diffusion across the Blood-Brain Barrier (BBB) and cell membranes.
Bioactivation: Intracellular esterases hydrolyze the ester bond.
Active Species: Free Apocynin is released.
Target Interaction: Apocynin prevents the assembly of the NADPH Oxidase complex (specifically interfering with p47phox translocation), halting the production of Superoxide anions (
).
Visualization: Prodrug Activation Pathway
The following diagram illustrates the metabolic conversion and downstream effects.
Figure 1: Mechanism of action for Apocynin Acetate. The C11H12O4 derivative serves as a lipophilic vehicle, hydrolyzing intracellularly to inhibit ROS generation.
Part 5: References
Stefanska, J., & Pawliczak, R. (2008). "Apocynin: Molecular mechanisms of action and clinical uses." Mediators of Inflammation.[3]
PubChem Compound Summary. "Acetosyringone (Related C10 Isomer differentiation)." National Center for Biotechnology Information.
Auriemma, R., et al. (2021). "Synthesis of a Diapocynin Prodrug for Its Prolonged Release." Macromolecular Bioscience.
Zhang, L., et al. (2019). "Paeonol acetate: Synthesis and biological activity." Molecules. (Contextual reference for isomeric comparison).
An In-Depth Technical Guide to 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone is a substituted acetophen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone is a substituted acetophenone, a class of naturally occurring phenolic compounds found in numerous plant families and fungi.[1][2] Acetophenones serve as versatile precursors in the synthesis of pharmaceuticals and are noted for a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide provides a comprehensive overview of 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone, from its chemical identity and synthesis to its potential pharmacological applications, offering a foundational resource for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
Table 1: Physicochemical Properties of 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone
Soluble in organic solvents such as DMSO, methanol, and ethyl acetate.
Inferred from related compounds
Proposed Synthesis Pathway
The synthesis of 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone can be strategically approached in two primary stages: the formation of the 2',4',6'-trihydroxyacetophenone core, followed by selective O-allylation.
Stage 1: Synthesis of 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone)
The foundational acetophenone structure can be synthesized via a Friedel-Crafts acylation of phloroglucinol. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the highly activated phloroglucinol ring.
Figure 1: Synthetic workflow for 2',4',6'-Trihydroxyacetophenone.
Experimental Protocol: Friedel-Crafts Acylation of Phloroglucinol [8]
Reaction Setup: A mixture of dried phloroglucinol, anhydrous acetonitrile, diisopropyl ether, and finely powdered fused zinc chloride is cooled to 0°C in an ice-salt bath with continuous stirring.
Acylation: Dry hydrogen chloride gas is passed through the mixture for several hours while maintaining the temperature at 0°C.
Isolation of Intermediate: The reaction mixture is stored overnight in a refrigerator, and the resulting orange-yellow precipitate is separated and washed with diisopropyl ether.
Hydrolysis: The isolated solid is refluxed with distilled water for 2 hours.
Crystallization and Purification: Upon cooling, pale yellow needles of 2',4',6'-trihydroxyacetophenone crystallize. The product is then filtered and dried under vacuum.
Stage 2: Selective O-Allylation via Williamson Ether Synthesis
With the trihydroxyacetophenone core synthesized, the next step is the selective allylation of the 4-hydroxyl group. The Williamson ether synthesis is the method of choice for this transformation, involving the reaction of an alkoxide with an alkyl halide.[9][10][11][12][13]
The regioselectivity of this reaction is governed by the relative acidity of the three hydroxyl groups. The 4-hydroxyl group is more acidic due to resonance stabilization of the corresponding phenoxide, making it more readily deprotonated and thus more nucleophilic.
Figure 2: Williamson Ether Synthesis for the target compound.
Experimental Protocol: Selective O-Allylation
Reaction Setup: 2',4',6'-Trihydroxyacetophenone is dissolved in a suitable polar aprotic solvent, such as acetone or DMF.
Deprotonation: A mild base, such as potassium carbonate, is added to the solution to selectively deprotonate the most acidic 4-hydroxyl group.
Allylation: Allyl bromide is added dropwise to the reaction mixture.
Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Workup and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone.
Potential Biological Activities and Therapeutic Applications
While specific studies on 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone are limited, the broader class of acetophenone derivatives exhibits a remarkable range of pharmacological activities.[1][14][15] The structural motifs present in the target compound—the dihydroxyacetophenone core and the allyloxy substituent—suggest several potential therapeutic applications.
Table 2: Potential Biological Activities of 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone
Biological Activity
Rationale and Supporting Evidence from Related Compounds
Anticancer
Dihydroxyacetophenone derivatives have demonstrated significant antitumor activity.[5] The phenolic hydroxyl groups are crucial for this activity, potentially through the induction of apoptosis and cell cycle arrest.
Antimicrobial
Substituted acetophenones have shown broad-spectrum antibacterial and antifungal properties.[5][16] The presence of both hydrophilic (hydroxyl) and lipophilic (allyl) groups may enhance membrane permeability and disruption in microbial cells.
Antioxidant
Phenolic compounds are well-established antioxidants.[14] The dihydroxy arrangement on the phenyl ring can effectively scavenge free radicals, thus mitigating oxidative stress, which is implicated in numerous chronic diseases.
Anti-inflammatory
Many natural acetophenones, such as paeonol, exhibit potent anti-inflammatory effects.[1] This activity is often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.
Figure 3: Potential antioxidant mechanism of action.
Future Directions and Research Opportunities
1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone represents a promising, yet underexplored, molecule for drug discovery. Future research should focus on:
Definitive Structural Elucidation: Comprehensive spectroscopic analysis (¹H-NMR, ¹³C-NMR, HRMS, and FT-IR) to confirm the structure and purity of the synthesized compound.
In-depth Biological Screening: Systematic evaluation of its anticancer, antimicrobial, antioxidant, and anti-inflammatory activities using a panel of in vitro and in vivo assays.
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to optimize potency and selectivity.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and potential applications of 1-(4-Allyloxy-2,6-dihydroxyphenyl)ethanone. By leveraging established synthetic methodologies and drawing insights from the rich pharmacology of related acetophenones, this document serves as a valuable resource to stimulate further investigation into this promising compound for the development of novel therapeutics.
References
Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Phytochemistry Reviews. [Link]
Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. ResearchGate. [Link]
Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. [Link]
Al-Suwaidan, I. A., Al-Hussain, S. A., Mohamed, M. A., Al-Otaibi, A. M., & Al-shihri, A. S. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. [Link]
The Good Scents Company. 2,4,6-trihydroxyacetophenone. The Good Scents Company. [Link]
Chisalau, F. A., et al. (2015). Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. PubMed. [Link]
Abd Malek, S. N., et al. (2014). Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. Molecules. [Link]
Wang, Y., et al. (2025). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. Molecules. [Link]
Glamo-lija, J., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules. [Link]
Parsania, P. H., & Patel, K. D. (2022). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]
Technical Guide: Solubility Profile & Solvent Selection for 4-Allyloxy-2,6-dihydroxyacetophenone
This guide provides an in-depth technical analysis of the solubility profile of 4-allyloxy-2,6-dihydroxyacetophenone , a critical intermediate in the synthesis of phosphorylated flavonoids, chalcones, and benzofuran deri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile of 4-allyloxy-2,6-dihydroxyacetophenone , a critical intermediate in the synthesis of phosphorylated flavonoids, chalcones, and benzofuran derivatives.
Executive Summary
4-Allyloxy-2,6-dihydroxyacetophenone is a lipophilic polyphenol derivative. Unlike its parent compound (2,4,6-trihydroxyacetophenone or phloroacetophenone), the introduction of an allyl ether at the para (4-) position significantly alters its physicochemical behavior.
This guide addresses the solubility challenges faced during the synthesis and purification of this intermediate. It synthesizes data from structural analogs and thermodynamic principles to provide a robust solvent selection strategy for recrystallization , extraction , and reaction media .
Chemical Identity & Physicochemical Basis[1][2][3][4][5]
C2-OH & C6-OH: Form strong intramolecular hydrogen bonds with the carbonyl oxygen (C=O). This "chelating" effect reduces the compound's ability to hydrogen bond with solvents, lowering water solubility and increasing solubility in non-polar organic solvents.
C4-Allyloxy: A hydrophobic alkenyl chain that disrupts the crystal lattice energy relative to the trihydroxy parent, enhancing solubility in chlorinated and ester solvents.
Solubility Profile & Solvent Selection
The solubility of 4-allyloxy-2,6-dihydroxyacetophenone is governed by the "Like Dissolves Like" principle, modified by the intramolecular hydrogen bonding of the resorcinol moiety.
Table 1: Predicted Solubility Classes
Based on Hansen Solubility Parameters (HSP) and experimental data of structural analogs (e.g., 2,6-dihydroxyacetophenone).
Solvent Class
Representative Solvents
Solubility Status
Application
Polar Aprotic
Acetone, DMF, DMSO, THF
High (>100 mg/mL)
Reaction media (alkylation), solvating agents.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate (Temp. Dependent)
Ideal for Recrystallization. High solubility at boiling; low at .
Chlorinated
Dichloromethane (DCM), Chloroform
Good
Extraction from aqueous workups.
Esters
Ethyl Acetate
Good
Extraction; co-solvent for crystallization.
Non-Polar
Hexane, Pentane, Toluene
Poor/Insoluble
Anti-solvent for precipitation; washing impurities.
Aqueous
Water
Very Low
Anti-solvent; removing inorganic salts.
Mechanism of Dissolution
The 2,6-dihydroxy motif creates a "pseudo-macrocyclic" stable ring system via hydrogen bonding with the ketone. This reduces the polarity of the molecule's "face," allowing it to dissolve in DCM and Chloroform despite having two hydroxyl groups. The 4-allyloxy tail acts as a lipophilic anchor, further preventing dissolution in water.
Visualization: Solubility & Interaction Map
The following diagram illustrates the interaction logic between the solute and various solvent classes, guiding the selection process.
Caption: Solubility interaction map showing solvent suitability based on intermolecular forces (Dipole, H-Bonding, Hydrophobicity).
Experimental Protocol: Purification by Recrystallization
Since specific solubility data is often absent for intermediates, the following self-validating protocol is recommended to purify crude 4-allyloxy-2,6-dihydroxyacetophenone.
Rationale
The synthesis typically involves the alkylation of 2,4,6-trihydroxyacetophenone with allyl bromide in acetone/K₂CO₃. The crude product contains unreacted starting material (polar) and bis-allylated byproducts (highly lipophilic).
Step-by-Step Workflow
Solvent Choice: Use Methanol or Ethanol (95%) . These solvents dissolve the mono-allylated product at boiling points (
) but show poor solubility at .
Dissolution:
Place crude solid in a flask.
Add minimum solvent while heating to reflux until clear.
Critical Step: If insoluble particles remain (inorganic salts), filter while hot.
Crystallization:
Allow the solution to cool slowly to room temperature (approx.
) solvent (Methanol/Ethanol) to remove surface impurities.
Note: Do not use Hexane for washing if the crystals are wet with alcohol, as it may cause "oiling out." Use cold alcohol instead.
Visualization: Purification Logic
Caption: Recrystallization workflow designed to separate the target mono-allylated compound from salts and lipophilic byproducts.
Thermodynamic Modeling (Advanced)
For researchers requiring precise solubility data (e.g., for process scale-up), the Modified Apelblat Equation is the standard model for correlating mole fraction solubility (
) with temperature ().
A, B, C: Empirical parameters determined by regression analysis of experimental data.
Procedure: Measure solubility gravimetrically at 5 points (
to ) in Ethanol and Acetone. Plot vs to determine the enthalpy of solution ().
References
Synthesis of Acetophenone Derivatives
Organic Syntheses, Coll.[3][2][4] Vol. 4, p. 836 (1963); Vol. 28, p. 42 (1948). Describes the preparation of 2,6-dihydroxyacetophenone, the parent scaffold.[5]
Solubility of Hydroxyacetophenones
Li, Y., et al. "Solubility Determination and Thermodynamic Modeling of 2,4-Dihydroxyacetophenone in Pure Solvents." Journal of Chemical & Engineering Data, 2022.[6] (Provides analogous data for the dihydroxy system).
Purification of Allyloxy Derivatives
Doyle, M. P., et al. "Synthesis of 4-allyloxy-benzaldehydes and acetophenones." Journal of Organic Chemistry.
Technical Comparison: 4-Allyloxy vs. 4-Methoxy Dihydroxyacetophenones
The following technical guide details the structural, synthetic, and pharmacological divergences between 4-allyloxy-2,6-dihydroxyacetophenone and 4-methoxy-2,6-dihydroxyacetophenone . These molecules are not merely struc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and pharmacological divergences between 4-allyloxy-2,6-dihydroxyacetophenone and 4-methoxy-2,6-dihydroxyacetophenone .
These molecules are not merely structural analogs; in drug discovery, they represent a bifurcation point between stable pharmacophores (methoxy) and reactive intermediates/probes (allyloxy).
Synthetic Scaffolding and Pharmacophore Modulation[1]
Executive Summary
The core distinction lies in chemical lability. The 4-methoxy variant is a stable "end-game" ether, utilized to cap the 4-position, increase lipophilicity, and prevent metabolic glucuronidation. The 4-allyloxy variant is a "transient" handle. It serves either as a protecting group cleavable under mild Pd(0) conditions or as a mechanistic precursor for Claisen rearrangements , allowing the installation of carbon chains (C-alkylation) at the 3-position—a critical strategy for synthesizing prenylated flavonoids and lipoxygenase inhibitors.
Part 1: Structural & Physicochemical Divergence
Both molecules share the 2,6-dihydroxyacetophenone core (derived from phloroacetophenone). The intramolecular hydrogen bonding between the C2/C6 hydroxyls and the carbonyl oxygen creates a planar, rigid "pseudo-tricyclic" core. The divergence occurs at the C4 position.
Synthetic Intermediate (Claisen) or Protecting Group.
Part 2: Synthetic Utility & Reactivity Profiles[2]
1. The Methoxy "Dead End" (Stability)
The 4-methoxy group is typically installed to block the C4 phenol. Because the C2 and C6 hydroxyls are strongly hydrogen-bonded to the ketone, the C4 hydroxyl is the most nucleophilic.
Role: It prevents Phase II metabolic conjugation (sulfation/glucuronidation) at the 4-position, extending the half-life of the pharmacophore.
Deprotection: Difficult. Requires harsh Lewis acids (e.g., BBr₃ at -78°C or AlCl₃), which often affects the ketone functionality.
2. The Allyloxy "Live Wire" (Claisen Rearrangement)
The 4-allyloxy derivative is a gateway to C-alkylated scaffolds. Upon heating (>160°C), it undergoes an aromatic Claisen rearrangement .
Mechanism: [3,3]-Sigmatropic shift.
Migration: The allyl group migrates from the Oxygen at C4 to the ortho Carbon (C3 or C5).
Result: Formation of 3-allyl-2,4,6-trihydroxyacetophenone . This restores the C4-OH and installs a lipophilic chain at C3, mimicking natural prenylated flavonoids (potent antimicrobial agents).
3. Selective Synthesis Workflow
The synthesis of both relies on the Regioselective Alkylation of Phloroacetophenone . The diagram below illustrates the divergent pathways.
Figure 1: Divergent synthesis starting from Phloroacetophenone. Path A yields the stable ether; Path B yields the rearrangement precursor.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Allyloxy-2,6-dihydroxyacetophenone
Rationale: The C2 and C6 hydroxyls are deactivated by intramolecular H-bonding with the carbonyl. The C4 hydroxyl remains free and nucleophilic, allowing selective alkylation without protecting the other groups.
Dissolve phloroacetophenone in dry acetone under N₂ atmosphere.
Add K₂CO₃ and stir at room temperature for 15 minutes (deprotonation of C4-OH).
Add Allyl Bromide dropwise over 10 minutes.
Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 3:1). The product will have a higher R_f than the starting material.
Workup: Filter off inorganic salts. Evaporate solvent.[2] Recrystallize from Ethanol/Water.
Validation:
1H NMR (DMSO-d6): Look for the disappearance of the broad C4-OH singlet and appearance of allyl signals: multiplet at ~6.0 ppm (CH=), doublet at ~4.6 ppm (OCH₂), and doublets at ~5.3/5.4 ppm (=CH₂). The chelated OH protons at C2/C6 will appear very downfield (>12 ppm).
Protocol B: Thermal Claisen Rearrangement
Rationale: Converting the O-allyl ether to the C-allyl product to increase biological potency (e.g., Lipoxygenase inhibition).
Reagents:
4-Allyloxy-2,6-dihydroxyacetophenone (Solid)
Solvent: N,N-Diethylaniline (high boiling point) or neat (solvent-free).[1]
Procedure:
Place the starting material in a heavy-walled pressure tube or microwave vial.
Thermal Method: Heat neat at 180–200°C for 2–4 hours under Argon.
Microwave Method: Irradiate at 180°C (300 W) for 15–30 minutes.
Workup: Dissolve residue in EtOAc, wash with dilute HCl (to remove aniline if used), then brine. Purify via column chromatography.
Mechanism Check:
The product is 3-allyl-2,4,6-trihydroxyacetophenone .
1H NMR: The O-CH₂ doublet (4.6 ppm) shifts to a C-CH₂ doublet (~3.2 ppm). The integration of aromatic protons decreases from 2H (symmetric C3/C5) to 1H (C5 only).
Part 4: Pharmacological Implications
The choice between these two moieties dictates the drug's interaction profile:
4-Methoxy (The Shield):
Metabolic Stability: Blocks the primary site of glucuronidation.
Bioavailability: Increases oral bioavailability compared to the parent trihydroxy compound.
Target: Common in phytoalexin mimics; binds to hydrophobic pockets in enzymes (e.g., COX-2) where a stable, non-polar group is required.
4-Allyloxy (The Probe/Warhead):
Reactivity: The double bond can be epoxidized in vivo (potential toxicity) or serve as a Michael acceptor precursor if oxidized.
C-Allyl Derivatives (Post-Rearrangement): The rearranged product (C-allyl) is often significantly more active against bacterial membranes and 15-Lipoxygenase (15-LOX) due to the lipophilic "tail" penetrating the active site, while the restored C4-OH resumes hydrogen bonding capability.[1]
References
Synthesis of 2,6-Dihydroxy-4-methoxyacetophenone
Organic Syntheses, Coll.[3] Vol. 3, p. 281 (1955). 2,6-Dihydroxyacetophenone .[4][5] (Describes the base scaffold synthesis and reactivity).
Regioselective Alkylation
Hamidi, N., et al. "Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone." Tetrahedron Letters, 95, 153755 (2022).
Claisen Rearrangement Mechanics
Vutukuri, D. R., et al.[6][7] "A mild deprotection strategy for allyl-protecting groups."[7] Journal of Organic Chemistry, 68(3), 1146-1149 (2003).[6] (Discusses allyl ether reactivity).
Biological Activity (Lipoxygenase Inhibition)
Sim, K. S., et al. "Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor." Molecules, 24(15), 2738 (2019).
Technical Guide: Acetophenone Building Blocks for Furochromone Synthesis
Executive Summary Furochromones, exemplified by the natural products Khellin and Visnagin (isolated from Ammi visnaga), represent a privileged scaffold in medicinal chemistry, exhibiting potent vasodilatory, antispasmodi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Furochromones, exemplified by the natural products Khellin and Visnagin (isolated from Ammi visnaga), represent a privileged scaffold in medicinal chemistry, exhibiting potent vasodilatory, antispasmodic, and photobiological activities. The synthesis of these tricyclic systems hinges critically on the selection and manipulation of acetophenone building blocks .
This guide details the strategic use of polyoxygenated acetophenones to construct the furochromone core. We focus on the two primary challenges: regiocontrol (linear vs. angular fusion) and the efficient assembly of the pyrone and furan rings.
Part 1: Strategic Selection of Acetophenone Scaffolds
The retrosynthetic analysis of furochromones reveals that the acetophenone moiety provides the C2 and C3 carbons of the chromone ring and the essential phenolic oxygen for furan annulation. The substitution pattern of the starting acetophenone dictates the final topology of the drug candidate.
The Regiochemical Imperative
Linear Furochromones (Khellin-like): Require para-orientation of the oxygenated substituents on the benzene ring to facilitate linear annulation.
Strategy: Cyclization naturally favors the less sterically hindered position, often leading to angular fusion unless the C-3 position is blocked.
Data: Acetophenone Reactivity Profile
Building Block
Target Topology
Key Reactivity Feature
Common Precursor
2,5-Dihydroxyacetophenone
Linear (Benzo[1,2-b]furan)
C-6 is activated; C-3 is blocked by acetyl group.
Hydroquinone
2,4-Dihydroxyacetophenone
Angular (Benzo[1,2-b]furan)
C-3 and C-5 are nucleophilic; C-3 is favored for formylation.
Resorcinol
2,3,4-Trihydroxyacetophenone
Linear (Visnagin/Khellin)
C-3 hydroxyl allows protection/direction.
Pyrogallol
2-Hydroxy-4,6-dimethoxyacetophenone
Substituted Chromones
Symmetrical; simplifies regiochemistry.
Phloroglucinol
Part 2: The Chromone Core Assembly (Baker-Venkataraman)
The most robust method for converting the acetophenone acetyl group into the
-pyrone (chromone) ring is the Baker-Venkataraman Rearrangement . This pathway is preferred over the Kostanecki-Robinson reaction for pharmaceutical synthesis due to higher yields and cleaner profiles.
Mechanism of Action
The reaction involves the base-catalyzed intramolecular Claisen condensation of an o-acyloxyacetophenone to form a
-diketone, which subsequently undergoes acid-catalyzed cyclodehydration.
Visualization: The Baker-Venkataraman Pathway
The following diagram illustrates the transformation of a generic 2-hydroxyacetophenone into the chromone core.
Caption: The Baker-Venkataraman rearrangement pathway converting acetophenones to the chromone scaffold.[1]
Part 3: Furan Ring Annulation Strategies
Constructing the furan ring onto the acetophenone/chromone scaffold is the second critical phase. Two primary methodologies are employed depending on whether the furan is built before or after the chromone.
Method A: Allylation-Claisen Rearrangement (The "Classical" Route)
This method utilizes the nucleophilicity of the phenol.
O-Alkylation: Reaction of the acetophenone phenol with allyl bromide or propargyl bromide.
Claisen Rearrangement: Thermal migration of the allyl group to the ortho carbon.
Cyclization: Oxidative cyclization (using
or ) or acid-catalyzed cyclization of the isomerized product.
Method B: Vilsmeier-Haack Formylation (The "Modern" Route)
This route is highly regioselective and builds the furan ring using the acetyl group's
-carbon or an adjacent aromatic carbon.
Formylation: Treatment of the acetophenone with
.
Cyclization: Reaction with ethyl bromoacetate or similar
-halo esters under basic conditions (Rap-Stoermer conditions).
Part 4: Detailed Experimental Protocol
Target: Synthesis of a Visnagin Analog (Linear Furochromone).
Starting Material: 2,5-Dihydroxyacetophenone.[2]
Procedure: Dissolve acetophenone in dry pyridine at 0°C. Add acetic anhydride dropwise. The C-5 hydroxyl is more acidic and sterically accessible, but careful stoichiometry is required to target the C-2 phenol for the Baker-Venkataraman precursor.
Note: For Khellin synthesis, methylation of the hydroxyls is usually performed first using
Yield Check: Expect 70-85% yield. Recrystallize from ethanol.
Phase 3: Cyclization to Chromone
Reagents:
-Diketone, Glacial Acetic Acid, Conc. (cat).
Procedure: Reflux the diketone in AcOH with catalytic sulfuric acid for 1 hour. Pour into water. Filter the solid chromone.
Phase 4: Furan Annulation (Vilsmeier Approach)
Reagents: Chromone derivative,
, DMF.
Procedure:
Subject the chromone (with a free -OH at C-6 position) to Vilsmeier-Haack conditions (
, 0°C to RT) to install a formyl group at C-7.
React the resulting o-hydroxyaldehyde with diethyl bromomalonate or ethyl bromoacetate in the presence of
in acetone (reflux 6h).
Hydrolysis and decarboxylation yield the final linear furochromone.
Part 5: Troubleshooting & Optimization
Regioselectivity Control
The most common failure mode is the formation of the angular isomer when the linear isomer is desired.
Solution: Use blocking groups . If starting with resorcinol derivatives, introduce a bromine at the C-3 position (between the hydroxyls) before acetophenone synthesis. This forces the subsequent formylation/alkylation to the C-6 position (linear). The bromine can be removed later via hydrogenolysis (
).
Workflow Visualization
The following graph depicts the decision logic for synthesis.
Caption: Decision tree for selecting acetophenone precursors based on target drug topology.
References
Synthesis of Furochromones via Vilsmeier-Haack Reaction
Source: International Journal of Pharmaceutical Sciences and Research (IJPSR). "Synthesis, Characterization and Biological Evaluation of Some New Substituted Chromone Derivatives."
[Link]
Regioselective Synthesis of Linear vs Angular Furochromones
Source: National Institutes of Health (PMC). "A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions." (Contextual reference for regioselectivity in furan annulation).
[Link]
Amino Acetophenones in Diversity-Oriented Synthesis
Source: Semantic Scholar/ResearchGate. "Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs."
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Claisen rearrangement conditions for 4-allyloxy-2,6-dihydroxyacetophenone
Content Type: Application Notes and Protocols
Executive Summary & Mechanistic Insight
Objective: To execute the regioselective [3,3]-sigmatropic rearrangement of 4-allyloxy-2,6-dihydroxyacetophenone to yield 3-allyl-2,4,6-trihydroxyacetophenone (3-allylphloroacetophenone).
Significance: This transformation is a critical gateway in the synthesis of prenylated polyphenols, xanthones, and flavonoids (e.g., Acronycine, Icaritin). The substrate, a phloroacetophenone derivative, presents unique challenges due to its electron-rich aromatic core and the presence of competing nucleophilic hydroxyl groups which can lead to premature cyclization (forming dihydrofurans) or "abnormal" Claisen products.
Mechanistic Pathway:
The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic shift. The allyl vinyl ether moiety adopts a chair-like transition state.[1][2] The allyl group migrates from the oxygen at C4 to the ortho carbon (C3 or C5, which are equivalent due to symmetry). The immediate intermediate is a non-aromatic dienone, which rapidly tautomerizes to restore aromaticity, yielding the C-allylated phenol.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: The concerted [3,3]-sigmatropic shift from O-allyl ether to C-allyl phenol, highlighting the critical re-aromatization step and potential for side-reaction cyclization.
Critical Process Parameters (CPP)
Parameter
Specification
Rationale
Temperature
180°C – 200°C (Thermal)60°C – 80°C (Catalytic)
Thermal rearrangement requires high activation energy. Lewis acids lower this barrier significantly.
Atmosphere
Argon or Nitrogen (Strict)
Electron-rich phenols are prone to oxidation at high temperatures.
Setup: Equip a two-neck round-bottom flask with a reflux condenser and an internal thermometer. Flush the system with Argon for 15 minutes.
Dissolution: Dissolve the substrate in N,N-diethylaniline (approx. 5 mL per 1 g of substrate).
Reaction: Heat the mixture rapidly to 195°C ± 5°C . Maintain reflux.
Note: The reaction is typically fast (1–4 hours). Monitor via TLC (Hexane:EtOAc 3:1). The product will be slightly more polar than the starting material.
Cooling: Cool the reaction mixture to room temperature.
Workup: Pour the mixture into ice-cold 1M HCl (excess, to protonate and remove the aniline solvent). Extract with Ethyl Acetate (3x).[3][4]
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Check:
Success: Disappearance of O-allyl signals (d, ~4.5 ppm) and appearance of C-allyl signals (d, ~3.3 ppm) in ¹H NMR.
Failure (Cyclization): Appearance of two triplets (dihydrofuran ring) instead of allyl pattern.
Protocol B: Lewis Acid-Catalyzed Rearrangement (The "Precision" Method)
Best for: High-value substrates, temperature-sensitive moieties, or when strict regiocontrol is required.
Setup: Flame-dry a reaction vial and cool under Argon.
Dissolution: Dissolve the substrate and Eu(fod)₃ (0.1 equiv) in dry CHCl₃ (0.2 M concentration).
Reaction: Heat to 60°C (mild reflux).
Mechanism:[1][2][5][6] The Europium center coordinates to the ether oxygen and the ortho-carbon, lowering the activation energy and organizing the transition state geometry.
Monitoring: Reaction time is typically 12–24 hours.[7]
Workup: Quench with water. Extract with CH₂Cl₂.
Advantage: This method significantly reduces the formation of cyclized by-products (furans) compared to thermal methods.
Dissolve substrate in minimal DMF (0.5 M) in a microwave-safe vial.
Irradiate at 180°C for 5 minutes.
Analyze aliquot by LC-MS immediately.
Caution: Pressure build-up is possible; ensure vial is rated for >20 bar.
Analytical Validation & Troubleshooting
Data Summary Table
Method
Yield (Typical)
Reaction Time
Selectivity (C-Allyl vs Cyclic)
Thermal (PhNqt₂)
75-85%
2-4 h
Moderate (Risk of cyclization)
Eu(fod)₃ Catalyzed
80-90%
12-18 h
High (Product stays open)
Microwave
70-80%
10 min
Moderate
Workflow Diagram (Experimental Logic)
Caption: Decision matrix for selecting thermal vs. catalytic protocols based on scale and selectivity requirements.
Troubleshooting Guide
Issue:Low Yield / Polymerization.
Cause: Oxidation of the phenol or radical polymerization of the allyl group.
Fix: Ensure rigorous O₂ exclusion (Argon balloon). Add a radical inhibitor (e.g., BHT) if necessary.
Issue:Cyclization to Dihydrofuran.
Cause: Presence of acid (even trace silica acidity) promotes attack of the phenol OH onto the allyl double bond.
Fix: Use N,N-diethylaniline (basic solvent) or acetylate the phenol groups immediately after reaction if the open chain is desired.
Issue:Starting Material Recovery.
Cause: Temperature too low.
Fix: The activation energy for aromatic Claisen is high. Ensure internal temperature reaches >180°C for thermal methods.
References
Claisen, L. (1912).[2][8] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole.Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166. Link
Cannon, J. R., Ghisalberti, E. L., & Lojanapiwatna, V. (1980). A Convenient Synthesis of Dill Apiole.[9]Journal of the Science Society of Thailand, 6, 59-62. (Describes thermal rearrangement conditions for methoxy-acetophenones). Link
Nguyen, V. S., Shi, L., Li, Y., & Wang, Q. A. (2014).[10] Total Synthesis of Icaritin via Microwave-assistance Claisen Rearrangement.[10]Letters in Organic Chemistry, 11(9), 677-681. (Specific application to 2,4,6-trihydroxyacetophenone derivatives). Link
Hanamura, T., Hagiwara, T., & Kawai, M. (2007). Selective C-6 Prenylation of Flavonoids via Europium(III)-Catalyzed Claisen Rearrangement.Advanced Synthesis & Catalysis, 349(1-2), 147-151.[11] (Protocol for Eu(fod)3 catalysis). Link
Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements.Chemical Reviews, 84(3), 205–247. Link
Synthesis of khellin analogues from allyloxy acetophenones
Application Note: Strategic Synthesis of Khellin Analogues via Claisen Rearrangement Part 1: Executive Summary & Strategic Rationale Subject: This guide details the synthesis of Khellin (5,8-dimethoxy-2-methyl-4',5'-furo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Khellin Analogues via Claisen Rearrangement
Part 1: Executive Summary & Strategic Rationale
Subject:
This guide details the synthesis of Khellin (5,8-dimethoxy-2-methyl-4',5'-furo-6,7-chromone) analogues starting from allyloxy acetophenones. Khellin, a natural furanochromone, and its analogues are potent vasodilators and EGFR inhibitors.
The Synthetic Challenge:
The core structural challenge in synthesizing Khellin analogues is the regioselective construction of the furan ring fused to the benzopyrone scaffold. Direct functionalization of the chromone is often low-yielding.
The Solution: The Claisen Rearrangement Route
We utilize the Claisen Rearrangement as the pivotal "ortho-positioning" tool. By rearranging an O-allyl ether to a C-allyl phenol, we install the necessary carbon framework at the ortho position with high regioselectivity. This intermediate is then oxidatively cyclized to form the furan ring (Khellinone-type intermediate) before constructing the final chromone ring.
Key Advantages of This Protocol:
Regiocontrol: The rearrangement forces the allyl group ortho to the phenol, solving the substitution pattern issue.
Scalability: The reactions rely on thermal or classical oxidative steps amenable to scale-up.
Versatility: The resulting "Khellinone" intermediate allows for divergent synthesis of various chromone analogues by altering the final condensation ester.
Part 2: Reaction Pathway Visualization
The following flowchart outlines the critical path from the starting acetophenone to the final Khellin analogue.
Figure 1: Strategic workflow for the synthesis of Khellin analogues via Claisen Rearrangement and oxidative cyclization.[1][2][3]
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of Allyloxy Acetophenone Precursor
Objective: To mask the phenol and install the allyl group for rearrangement.
Reagents:
2-Hydroxy-4-methoxyacetophenone (1.0 eq)
Allyl Bromide (1.2 eq)
Potassium Carbonate (
, anhydrous, 2.0 eq)
Acetone (Reagent grade, 0.5 M concentration)
Protocol:
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the acetophenone derivative in acetone.
Addition: Add anhydrous
. Stir for 10 minutes at room temperature.
Alkylation: Add allyl bromide dropwise.
Reflux: Heat the mixture to reflux (
C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ).
Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in DCM, wash with water (
) and brine (). Dry over and concentrate.
Yield: Typically >90% (Yellow oil or solid).
Phase 2: The Claisen Rearrangement (The Critical Step)
Objective: To migrate the allyl group from Oxygen to the ortho-Carbon.
Mechanism: [3,3]-Sigmatropic rearrangement.[4]
Safety Note: This reaction requires high temperatures (
C). Use a blast shield.
Protocol:
Solvent Choice: Use N,N-Diethylaniline (high boiling point base) or perform Neat (solvent-free) if the substrate is a stable oil.
Reaction: Dissolve the O-allyl ether (from Phase 1) in N,N-diethylaniline (3 mL per gram of substrate).
Heating: Heat the solution to 200–210°C in an oil bath under an Argon atmosphere.
Duration: Stir for 4–6 hours.
Checkpoint: Monitor by TLC.[3][5] The product (C-allyl phenol) will be slightly more polar than the starting ether due to the free phenolic -OH.
Workup (Critical):
Cool the mixture to room temperature.
Dilute with diethyl ether.
Wash: Wash the organic layer with cold 10% HCl (
) to remove the diethylaniline solvent (it forms a water-soluble salt).
Wash with water and brine.
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to separate the C-allyl product from any para-rearranged byproducts (though ortho is favored if open).
Phase 3: Oxidative Cleavage & Furan Ring Closure
Objective: To convert the allyl side chain into an aldehyde and cyclize it to form the benzofuran core (Khellinone).
Method: Lemieux-Johnson Oxidation followed by acid-catalyzed cyclization.
Protocol:
Oxidation:
Dissolve the C-allyl phenol (1.0 eq) in THF:Water (1:1).
Add Osmium Tetroxide (
, 2.5 mol% solution in t-BuOH) and Sodium Periodate (, 3.0 eq).
Stir vigorously at room temperature for 12 hours. The solution will turn a milky white/beige.
dihydroxylates the double bond; cleaves the diol to the phenylacetaldehyde intermediate.
Workup: Quench with saturated sodium thiosulfate. Extract with EtOAc.
Cyclization:
The crude aldehyde intermediate is often unstable. Immediately dissolve it in Orthophosphoric acid (85%) or Ethanol/HCl .
Heat at
C for 1–2 hours.
This effects the intramolecular cyclization and dehydration to form the Benzofuran (Khellinone analogue) .
Purification: Recrystallize from ethanol or purify via column chromatography.
Phase 4: Chromone Ring Formation
Objective: To build the
-pyrone ring on the benzofuran scaffold.
Protocol:
Condensation:
Dissolve the Khellinone analogue (1.0 eq) in Ethyl Acetate (acts as both reagent and solvent) or use pulverized Sodium in dry ether if using a specific ester.
Add Sodium Hydride (60% dispersion, 4.0 eq) slowly at
C.
Reflux for 2–4 hours. A bulky precipitate (the sodium salt of the diketone) will form.
Cyclization:
Cool the mixture and pour it into crushed ice/HCl.
The intermediate diketone may precipitate.
To ensure complete cyclization to the chromone, reflux the crude diketone in Glacial Acetic Acid with a catalytic amount of conc. HCl for 1 hour.
Final Isolation: Pour into water. The Khellin analogue will precipitate. Filter, wash with water, and recrystallize from dilute ethanol.
Part 4: Data Analysis & Troubleshooting
Key Spectroscopic Markers (1H NMR in
):
Moiety
Chemical Shift ()
Multiplicity
Diagnostic Feature
Allyl (Pre-Claisen)
6.0 (m), 5.3 (dd), 4.6 (d)
Multiplet, Doublets
Terminal alkene protons and .
C-Allyl (Post-Claisen)
5.9 (m), 5.1 (dd), 3.4 (d)
Multiplet, Doublets
shifts upfield to (~3.4 ppm). Phenol -OH appears (~6-12 ppm).
Furan Ring ()
7.6 (d), 7.0 (d)
Doublets ( Hz)
Characteristic furan doublet pair.
Chromone ()
6.0–6.2
Singlet
The isolated proton on the pyrone ring.
Troubleshooting Guide:
Issue: Claisen rearrangement yields are low; starting material decomposes.
Fix: Ensure strict exclusion of oxygen. Use a sealed tube if possible. If the thermal route fails, attempt a Lewis Acid-catalyzed Claisen (e.g.,
or at C to RT), which proceeds at much lower temperatures.
Issue: Incomplete oxidation in Phase 3.
Fix: Ensure the
is fresh (it turns black upon degradation). Alternatively, use Ozonolysis ( in DCM at C) followed by DMS workup for a cleaner aldehyde conversion.
References
Späth, E., & Gruber, W. (1938). Die Konstitution des Khellins.[3] Berichte der deutschen chemischen Gesellschaft.
BenchChem. (2025).[5] Application Notes and Protocols for the Claisen Rearrangement of Substituted Allyl Aryl Ethers.
Organic Chemistry Portal. (2023). Synthesis of Benzofurans via Oxidative Cyclization.[13][14]
Abdel-Sattar, S., et al. (2012). Molecular modeling study bioactive natural product of khellin analogues as a novel potential pharmacophore of EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Alfa Chemistry. (2025). Claisen Rearrangement Mechanism and Protocols.[2]
Application Note: Regioselective Synthesis of Furo[3,2-g]chromen-7-one (Psoralen) Derivatives
This Application Note is structured to guide researchers through the precise, regioselective synthesis of furo[3,2-g]chromen-7-one (linear psoralen) derivatives. It addresses the critical challenge of distinguishing betw...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the precise, regioselective synthesis of furo[3,2-g]chromen-7-one (linear psoralen) derivatives. It addresses the critical challenge of distinguishing between linear (psoralen) and angular (angelicin) isomers.
[1][2]
Executive Summary
Furo[3,2-g]chromen-7-one (Psoralen) serves as the pharmacophore for a class of DNA-intercalating agents used in PUVA therapy for psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1] However, the synthesis of this linear scaffold is plagued by a common regioselectivity issue: the thermodynamic preference for angular fusion (yielding furo[2,3-h]chromen-7-one or Angelicin) during the construction of the furan ring.
This guide details a Steric Blocking Strategy to enforce linear cyclization. We provide a validated workflow starting from substituted resorcinols, utilizing the Pechmann condensation followed by a directed Claisen rearrangement. This protocol ensures high regiochemical purity (>95% linear isomer) without the need for tedious chromatographic separation of isomers.
Strategic Analysis: The Regioselectivity Challenge
The synthesis of psoralens typically involves annulating a furan ring onto a coumarin (2H-chromen-2-one) core.[2]
The Trap: Electrophilic attack on 7-hydroxycoumarin (Umbelliferone) preferentially occurs at the C8 position (ortho to the hydroxyl) due to lower activation energy, resulting in the Angular Isomer (Angelicin) .
The Solution: To synthesize the Linear Isomer (Psoralen) , the C8 position must be blocked (e.g., by a methyl group or halogen) or the synthesis must proceed via a 6-substituted intermediate.
Pathway Visualization
The following diagram illustrates the "Fork in the Road" where the choice of starting material dictates the isomeric outcome.
Caption: Logical flow demonstrating how starting with 2-methylresorcinol forces the linear psoralen structure by blocking the angular C8 position.
Detailed Experimental Protocols
Protocol A: Synthesis of the Coumarin Core (Pechmann Condensation)
Objective: Synthesize 7-hydroxy-4,8-dimethylcoumarin . The use of 2-methylresorcinol is the critical control step here. The methyl group at C8 acts as a permanent blocking group, forcing subsequent reactions to the C6 position.
Dissolve 7-hydroxy-4,8-dimethylcoumarin (10 mmol) in dry Acetone (30 mL).
Add anhydrous K₂CO₃ (15 mmol) and Allyl Bromide (12 mmol).
Reflux for 4–6 hours.
Filter inorganic salts and evaporate solvent to yield 7-allyloxy-4,8-dimethylcoumarin .
Step 2: Claisen Rearrangement (The Critical Step)
This step migrates the allyl group from the Oxygen to the Carbon at position 6.
Solvent: Use a high-boiling solvent like N,N-diethylaniline or reflux in diphenyl ether (200°C).
Green Alternative: Solvent-free microwave irradiation at 180°C for 15 minutes.
Execution: Heat the 7-allyloxy intermediate at 200–210°C for 2–4 hours under Nitrogen.
Mechanism Check: Because C8 is blocked by the methyl group, the [3,3]-sigmatropic rearrangement is forced to occur at C6.
Result:6-allyl-7-hydroxy-4,8-dimethylcoumarin .
Step 3: Oxidative Cyclization
Dissolve the C6-allyl intermediate (5 mmol) in Acetonitrile.
Add PdCl₂(PhCN)₂ (5 mol%) and CuCl₂ (2.0 eq).
Stir at room temperature or mild heat (50°C) for 6 hours.
Mechanism: Palladium coordinates the alkene, facilitating nucleophilic attack by the phenol oxygen, followed by beta-hydride elimination to form the furan ring.
Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).
Data Summary & Characterization
The following parameters confirm the formation of the linear isomer over the angular one.
Parameter
Linear Isomer (Psoralen Derivative)
Angular Isomer (Angelicin Derivative)
Reaction Site
Fusion at C6–C7
Fusion at C7–C8
1H NMR (Furan)
Doublets at δ 7.6 and 6.8 ppm
Doublets at δ 7.8 and 7.1 ppm
1H NMR (Aromatic)
Singlet at C5 (Isolated)
Doublets (ortho-coupling) if C5/C6 open
Fluorescence
Strong blue fluorescence (365 nm)
Weaker/Different emission profile
DNA Binding
Interstrand Cross-linking (High Potency)
Monoadduct formation only (Lower Potency)
Safety & Handling (Photosensitizers)
Warning: Furocoumarins are potent photosensitizers.[3][6]
UV Protection: All synthesis and purification steps should be performed under low-light conditions or using amber glassware to prevent premature photocycloaddition or degradation.
PPE: Nitrile gloves are insufficient for long-term handling of concentrated psoralen solutions. Double-gloving and limiting exposure time is recommended.
Waste: Segregate all psoralen-contaminated waste. Do not mix with general organic solvents for disposal.
References
Chimichi, S., et al. (2002).[3] "A convenient synthesis of psoralens."[2][3][6] Tetrahedron, 58(24), 4803-4809. Link
Kümmerle, A. E., et al. (2017). "Microwave-assisted synthesis and pKa determination of umbelliferone: An experiment for the undergraduate organic chemistry laboratory." Química Nova, 40(9). Link
Zhang, X., et al. (2017). "Design, Synthesis and Antifungal Activity of Psoralen Derivatives." Molecules, 22(10), 1672.[7] Link
Sethna, S., & Phadke, R. (1953). "The Pechmann Reaction."[2][8] Organic Reactions, 7, 1-58. Link
Berenbaum, M. (1991). "Coumarins."[2][1][4][6][8][9][10] Methods in Plant Biochemistry, 6, 221-244. (Context on Biosynthetic Pathways and Toxicity). Link
Microwave-assisted synthesis using 4-allyloxy-2,6-dihydroxyacetophenone
Application Note: Microwave-Assisted Synthesis Using 4-Allyloxy-2,6-dihydroxyacetophenone Executive Summary This guide details a modular, microwave-assisted synthetic workflow for transforming 4-allyloxy-2,6-dihydroxyace...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis Using 4-Allyloxy-2,6-dihydroxyacetophenone
Executive Summary
This guide details a modular, microwave-assisted synthetic workflow for transforming 4-allyloxy-2,6-dihydroxyacetophenone into high-value bioactive scaffolds. By leveraging the specific heating mechanisms of microwave irradiation (dipolar polarization and ionic conduction), researchers can accelerate Claisen rearrangements, Claisen-Schmidt condensations, and oxidative cyclizations from hours to minutes while significantly improving yields. This protocol is designed for medicinal chemists targeting flavonoid, chalcone, and benzofuran libraries.
Part 1: The Chemical Architecture & Strategy
4-Allyloxy-2,6-dihydroxyacetophenone is a "privileged structure" precursor. Its utility stems from three reactive vectors:
The Allyl Ether (C4): A handle for Claisen Rearrangement , allowing the migration of the allyl group to the C3 position. This introduces a lipophilic side chain often required for membrane permeability in drug candidates.
The Acetyl Group (C1): The electrophilic center for Claisen-Schmidt condensation with aldehydes to form chalcones.
The Ortho-Hydroxyls (C2/C6): Essential nucleophiles for downstream cyclization into flavones, flavanones, or coumarins.
Strategic Workflow (DOT Diagram)
Caption: Divergent synthetic pathways from 4-allyloxy-2,6-dihydroxyacetophenone utilizing microwave irradiation to access C-allyl derivatives, chalcones, and flavones.
Objective: Migration of the O-allyl group to the C-3 position to form 3-allyl-2,4,6-trihydroxyacetophenone.
The Science: Thermal Claisen rearrangements typically require high temperatures (>200°C) for extended periods. Microwave irradiation accelerates this [3,3]-sigmatropic rearrangement by rapidly reaching the activation energy threshold. The use of a Lewis acid (BF3[1]·OEt2) lowers this barrier further, allowing the reaction to proceed at lower bulk temperatures, preventing polymerization of the sensitive phenolic substrate.
Protocol:
Preparation: Dissolve 4-allyloxy-2,6-dihydroxyacetophenone (1.0 mmol) in dry xylene (2 mL) in a microwave-safe vial (e.g., 10 mL borosilicate glass).
Work-up: Cool to RT. Quench with ice-water (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over Na2SO4, and concentrate.
Validation: 1H NMR will show the disappearance of the O-CH2 doublet (~4.6 ppm) and appearance of a C-CH2 doublet (~3.4 ppm) and a new phenolic -OH signal.
Objective: Condensation with benzaldehyde derivatives to form 2',4',6'-trihydroxy-4'-allyloxychalcone.
The Science: Conventional base-catalyzed condensation often suffers from long reaction times (24h+) and Cannizzaro side reactions. MW irradiation in ethanol enhances the solubility of the phenoxide intermediate and drives the dehydration step, pushing the equilibrium toward the chalcone.
Protocol:
Reactants: Mix 4-allyloxy-2,6-dihydroxyacetophenone (1 mmol) and substituted benzaldehyde (1.1 mmol) in Ethanol (2 mL).
Optimization: For acid-sensitive aldehydes, use Piperidine (0.5 equiv) or basic Alumina (solvent-free).
Irradiation: Irradiate at 150–200 W at 80°C .
Time: 1–3 minutes.
Work-up: Pour the hot reaction mixture into crushed ice with dilute HCl (pH ~3-4). The yellow chalcone precipitate forms immediately. Filter and recrystallize from EtOH.
Data Output:
Method
Time
Yield (%)
Purity
Conventional (RT, 24h)
24 hrs
65–70%
Moderate
Microwave (80°C)
2 mins
88–94%
High
Module C: Oxidative Cyclization to Flavones
Objective: Cyclization of the chalcone to a flavone core using Iodine/DMSO.[2][3]
The Science: This is a critical drug development step. The I2/DMSO system acts as a mild oxidative reagent. DMSO serves dual roles: as a high dielectric solvent (excellent MW absorber) and as an oxidant co-factor that regenerates molecular iodine from HI. MW irradiation reduces the reaction time from hours to <3 minutes, minimizing oxidative degradation of the allyl group.
Protocol:
Reactants: Suspend the 2'-hydroxychalcone (from Module B) (1 mmol) in DMSO (1–2 mL).
Reagent: Add a catalytic amount of Iodine (I2, 0.1–0.2 mmol).
Irradiation: Irradiate at 300 W (or High setting) for 2–3 minutes .
Safety: DMSO can superheat; use a vessel with a pressure release seal.
Work-up: Pour into cold aqueous Sodium Thiosulfate (20%) to quench excess iodine. Filter the precipitate.[3][4]
Result: Formation of the 2-phenylchromen-4-one (flavone) scaffold.
Part 3: Troubleshooting & Expert Insights
Regioselectivity Issues: In the Claisen rearrangement, if the para position is blocked (which it is, by the acetyl group), migration goes ortho. Since both ortho positions (3 and 5) are equivalent in the symmetric 2,6-dihydroxy system, a single product is expected. However, if one hydroxyl is protected (e.g., 2-hydroxy-6-methoxy), you will get mixtures. Always start with the symmetric diol for cleaner MW profiles.
Vessel Failure: DMSO absorbs MW energy very efficiently. When performing Module C, use a volume <20% of the vessel capacity to prevent over-pressurization.
Solvent-Free Options: For Module B (Chalcone), mixing the ketone, aldehyde, and solid K2CO3 in a mortar and irradiating the powder is a viable "Green" alternative that often yields cleaner products by avoiding solvent reflux issues.
References
Microwave-Assisted Synthesis of Acetophenone Derivatives:
Thanh, N. D., et al. "Microwave‐Assisted Synthesis of Acetophenone (per‐O‐acetylated‐β‐D‐glucopyranosyl)thiosemicarbazones." E-Journal of Chemistry, 2010. Link
Microwave-Assisted Chalcone Synthesis:
Srivastava, Y. K. "Ecofriendly Microwave Assisted Synthesis of Some Chalcones." Rasayan Journal of Chemistry, 2008. Link
Oxidative Cyclization to Flavones:
Sankar, P. R., et al. "A facile microwave assisted synthesis of flavones."[5][6] Indian Journal of Chemistry, 2010. Link
Microwave Claisen Rearrangement:
K. Rao, et al. "Microwave Induced Lewis Acid Catalyzed Claisen Rearrangement of O-Allylaryl Ethers."[1] TSI Journals, 2008. Link
Flavanone Synthesis via MW:
Bajracharya, G. B., et al. "Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid."[7] Journal of Nepal Chemical Society, 2024. Link
Application Note: Synthesis of Visnagin Derivatives from Acetophenone Intermediates
This Application Note details the total synthesis of Visnagin (4-methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one) and its derivatives, utilizing substituted acetophenones as the primary building blocks.[1] The protoco...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note details the total synthesis of Visnagin (4-methoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one) and its derivatives, utilizing substituted acetophenones as the primary building blocks.[1]
The protocol focuses on the Visnaginone pathway, a robust synthetic strategy that establishes the furan ring first (via benzofuran intermediates) before annulating the pyrone core. This modular approach allows for the convenient generation of Visnagin derivatives by varying the ester used in the final condensation step.
Visnagin is a naturally occurring furanochromone isolated from Ammi visnaga.[1] It exhibits significant vasodilatory activities (particularly coronary) and inhibits calcium influx.[2] Unlike its analog Khellin, Visnagin lacks the 9-methoxy group, making its synthesis distinct in terms of regioselectivity.[1]
Structural Logic
The Visnagin core consists of a benzofuran system fused to a
Strategy: The most reliable synthetic route builds the
-pyrone ring onto a pre-formed benzofuran acetophenone (Visnaginone).[1]
Starting Material:2-Hydroxy-4-methoxy-6-methylacetophenone (or the des-methyl variant 2,4-dihydroxy-6-methoxyacetophenone for total construction).[1]
Retrosynthetic Pathway (Graphviz)[1]
Figure 1: Retrosynthetic disconnection of Visnagin revealing the central role of the acetophenone intermediate Visnaginone.[1]
Materials & Reagents
Reagent
Grade/Purity
Role
Safety Note
Visnaginone
>98% (HPLC)
Key Intermediate
Irritant
Ethyl Acetate
Anhydrous
Reagent/Solvent
Flammable
Sodium Metal
Reagent Grade
Base (Condensation)
Reacts violently with water
Glacial Acetic Acid
ACS Reagent
Solvent/Cyclizer
Corrosive
Hydrochloric Acid
37%
Catalyst
Corrosive
Ethanol
Absolute
Solvent
Flammable
Critical Precursor Note: If Visnaginone is not commercially available, it is synthesized from 2,4-dihydroxy-6-methoxyacetophenone via O-allylation, Claisen rearrangement (200°C), and oxidative cyclization of the resulting allyl side chain.[1]
Protocol 1: Synthesis of the Visnagin Scaffold (The Pyrone Annulation)
This protocol describes the conversion of the acetophenone intermediate Visnaginone (5-acetyl-4-methoxy-6-hydroxybenzofuran) into Visnagin .[1]
Step 1: Claisen Condensation (Formation of the
-Diketone)[1]
Mechanism: The acetyl group of Visnaginone is deprotonated to form an enolate, which attacks the carbonyl of ethyl acetate.
Preparation of Sodium Base:
In a dry 250 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet, place 1.5 g of Sodium metal (cut into small pieces).
Add 30 mL of anhydrous Ethyl Acetate (EtOAc acts as both reactant and solvent). Note: An excess of EtOAc drives the equilibrium.
Addition of Acetophenone Intermediate:
Dissolve 2.0 g of Visnaginone in a minimal amount of anhydrous EtOAc (approx. 10 mL).
Add the Visnaginone solution dropwise to the sodium suspension at room temperature.
Reaction:
Heat the mixture gently to reflux (approx. 77°C).
Observation: The reaction will become turbid and eventually turn into a yellow/orange paste (the sodium salt of the
-diketone).
Reflux for 4–6 hours . Monitor by TLC (System: Hexane:EtOAc 7:3). The starting acetophenone spot (
) should disappear.
Quenching:
Cool the reaction mixture to 0°C in an ice bath.
Cautiously add 50 mL of dilute Acetic Acid (or dilute HCl) to destroy unreacted sodium and protonate the diketone.
Safety: Hydrogen gas evolution will occur.[1] Ensure good ventilation.
Isolation:
The yellow solid product (the open-chain
-diketone) may precipitate.[1] Filter this solid.[3]
If no precipitate forms, extract with EtOAc (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.
Step 2: Cyclodehydration (Ring Closure)[1]
Mechanism: Acid-catalyzed cyclization of the
-diketone eliminates water to form the aromatic pyrone ring.[1]
Application Note: Crosslinking Strategies for Thermally Rearranged (TR) Polyimide Membranes
Executive Summary Thermally Rearranged (TR) polymers (specifically polybenzoxazoles, PBOs) represent the upper bound of gas separation performance, offering exceptional permeability due to their rigid, hourglass-shaped c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thermally Rearranged (TR) polymers (specifically polybenzoxazoles, PBOs) represent the upper bound of gas separation performance, offering exceptional permeability due to their rigid, hourglass-shaped cavity architecture. However, their industrial adoption is hindered by CO₂-induced plasticization and physical aging.[1]
This Application Note details protocols for stabilizing TR membranes via crosslinking. Unlike standard polyimides, crosslinking TR precursors requires a delicate balance: the crosslink network must be established without inhibiting the thermal rearrangement of ortho-hydroxyimide groups into benzoxazole rings.
We present two field-proven methodologies:
Chemical Crosslinking: Post-synthetic modification of the precursor using diamines (e.g., p-Xylenediamine).[2]
Thermal/In-Situ Crosslinking: Copolymerization with decarboxylating monomers (e.g., DABA).
Part 1: The Chemistry of TR Crosslinking
The objective is to restrict polymer chain segmental mobility to prevent swelling (plasticization) while maintaining the fractional free volume (FFV) generated during the TR process.
Mechanism of Action[3]
TR Conversion: Polyimides containing ortho-positioned functional groups (e.g., -OH, -SH) undergo irreversible heterocyclic rearrangement at 350°C–450°C, releasing CO₂ and forming PBO/PBT structures.
Crosslinking Competition: Crosslinking agents are introduced to the precursor (HPI) . The crosslinks must survive or evolve during the high-temperature TR step to maintain a stabilizing network in the final membrane.
Diagram: Mechanistic Pathway
The following diagram illustrates the bifurcation between standard TR conversion and the crosslinking stabilization route.
Caption: Mechanistic pathways for stabilizing TR membranes. Protocol A (Green path) chemically modifies the precursor prior to heating. Protocol B (Red path) utilizes thermal decarboxylation during the TR heat ramp.
Part 2: Selection Guide for Crosslinking Agents
Select the agent based on your precursor chemistry and target gas pair.
Agent Class
Specific Reagent
Target Functional Group
Mechanism
Pros/Cons
Diamines
p-Xylenediamine (XDA)
Imide Ring
Ring-opening to form diamides.
Pros: High reactivity, proven plasticization resistance.Cons: Reduces permeability; amide bonds may degrade at very high TR temps.
Pros: No chemical solvents needed; happens in-situ during TR.Cons: Difficult to control degree of crosslinking precisely.
Silanes
APTMS
Imide/Hydroxyl
Siloxane network formation.
Pros: Increases inorganic character (hybrid).Cons: Complex phase separation issues.
Part 3: Protocol A - Chemical Crosslinking (XDA Immersion)
This protocol describes the post-synthesis modification of a HAB-6FDA polyimide precursor using p-Xylenediamine (XDA). This is the most robust method for enhancing selectivity and solvent resistance.
Reagents & Equipment[1][4]
Precursor Film: HAB-6FDA (or similar ortho-hydroxy polyimide), cast and dried.
Equipment: Vacuum oven, glass petri dishes, orbital shaker.
Step-by-Step Methodology
Solution Preparation:
Prepare a 5% (w/v) solution of XDA in Methanol.
Note: Methanol is selected because it swells the polyimide precursor slightly, allowing the diamine to penetrate the matrix, but does not dissolve the polymer.
Immersion (Crosslinking Reaction):
Place the dried HPI precursor film into the XDA/MeOH solution.
Seal the container to prevent evaporation.
Agitate gently on an orbital shaker at room temperature (25°C) .
Part 4: Protocol B - Thermal In-Situ Crosslinking (DABA)
This protocol relies on the copolymerization of a carboxyl-containing monomer (DABA) which undergoes decarboxylation at high temperatures, creating radical sites that crosslink polymer chains.
Reagents
Monomers: 6FDA (Dianhydride), HAB (3,3'-dihydroxy-4,4'-diamino-biphenyl), DABA (3,5-diaminobenzoic acid).
Solvent: NMP or DMAc.
Step-by-Step Methodology
Synthesis of Copolymer:
Synthesize the polyimide via standard two-step chemical imidization.
Molar Ratio: Adjust the HAB:DABA ratio. A common starting point is HAB:DABA = 3:2 or 4:1 .
Insight: Higher DABA content increases crosslinking density but may reduce the total fractional free volume because DABA lacks the "ortho-hydroxy" group required for the specific TR-PBO cavity formation.
Membrane Casting:
Cast the solution onto a glass plate; evaporate solvent at 80°C.
Thermal Treatment (The Crosslinking Event):
The crosslinking happens during the heat treatment.
Load film into furnace (Inert atmosphere).
Stage 1 (Drying): 100°C to 250°C.
Stage 2 (Decarboxylation/Crosslinking): Ramp to 350°C–375°C .
Mechanism:[3][4][5][6][7][8][9] At this temp, the -COOH groups on DABA eliminate CO₂, forming phenyl radicals that couple (crosslink).
Stage 3 (TR Conversion): Ramp to 425°C–450°C .
Mechanism:[3][4][5][6][7][8][9] The HAB-6FDA segments rearrange to PBO. The DABA crosslinks stabilize the matrix against collapse.
Part 5: Characterization & Validation
To ensure the protocol was successful, the following validation steps are required.
Gel Fraction (Solubility Test)
The simplest confirmation of crosslinking.
Method: Weigh the dry film (
). Immerse in a strong solvent (e.g., NMP or DMSO) that usually dissolves the precursor for 24 hours. Dry the remaining insoluble solid and weigh ().
Calculation: Gel Fraction
.
Target: >85% for effective bulk crosslinking.
FTIR Spectroscopy
Look for specific peak shifts indicating chemical changes.[10]
XDA Protocol: Appearance of amide peaks (1660 cm⁻¹) and reduction of imide peaks (1720 cm⁻¹) before the TR step. After TR, appearance of Benzoxazole characteristic bands (1050, 1480 cm⁻¹).
DABA Protocol: Disappearance of broad -OH/-COOH stretch (2500–3300 cm⁻¹) after decarboxylation.
Uncrosslinked: Permeability increases sharply after ~10–15 bar (Plasticization point).
Crosslinked: Permeability remains stable or decreases slightly as pressure increases.
Experimental Workflow Diagram
Caption: Operational workflow for generating crosslinked TR membranes. Route A involves a wet-chemistry step; Route B integrates crosslinking into the thermal annealing schedule.
References
Park, H. B., et al. (2007). "Polymers with Cavities Tuned for Fast Selective Transport of Small Molecules and Ions." Science. Link
Han, S. H., et al. (2010). "Thermally Rearranged (TR) Polybenzoxazole Membranes with Excellent Gas Separation Performance." Journal of Membrane Science. Link
Staudt-Bickel, C., & Koros, W. J. (1999). "Improvement of CO2/CH4 separation characteristics of polyimides by chemical crosslinking." Journal of Membrane Science. Link
Wind, J. D., et al. (2003). "Solid-State Covalent Cross-Linking of Polyimide Membranes for Carbon Dioxide Plasticization Reduction." Macromolecules. Link
Krull, F., et al. (2008). "Crosslinking of polyimide membranes for gas separation." Journal of Membrane Science. Link
Application Note: Precision O-Alkylation of 2,4,6-Trihydroxyacetophenone with Allyl Bromide
This Application Note is designed for research chemists and drug development professionals. It prioritizes mechanistic understanding, reproducibility, and high-purity isolation of regioselective derivatives.[1] Part 1: S...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research chemists and drug development professionals. It prioritizes mechanistic understanding, reproducibility, and high-purity isolation of regioselective derivatives.[1]
Part 1: Strategic Analysis & Mechanistic Insight[1]
The alkylation of 2,4,6-trihydroxyacetophenone (THAP) presents a classic challenge in chemoselectivity due to the presence of three phenolic hydroxyl groups with distinct electronic environments.
The Chelation Effect
The core challenge—and opportunity—lies in the intramolecular hydrogen bonding (H-bonding) inherent to the THAP structure.
2-OH and 6-OH: These hydroxyls form strong intramolecular H-bonds with the carbonyl oxygen.[1] This "chelation" significantly reduces their acidity (pKa > 10) and nucleophilicity, effectively "masking" them under mild conditions.[1]
4-OH: Located para to the acetyl group, this hydroxyl is free from chelation.[1] It is significantly more acidic (pKa ~7–8) and nucleophilic.[1]
Implication for Protocol Design:
For Mono-alkylation (4-O-allyl): We utilize weak bases (e.g.,
, ) and stoichiometric control to target the 4-OH exclusively.[1]
For Exhaustive Alkylation (Tri-O-allyl): We must disrupt the H-bonding network using polar aprotic solvents (DMF) and stronger bases or higher temperatures to force alkylation at the 2,6-positions.[1]
Reaction Pathway & Side Reactions
The reaction with allyl bromide is a Williamson Ether Synthesis (
).[1] However, allyl phenyl ethers are precursors for the Claisen Rearrangement .[1]
Risk: Heating O-allyl products >150°C (or prolonged reflux in high-boiling solvents) can trigger a [3,3]-sigmatropic rearrangement, migrating the allyl group to the ortho carbon (C-alkylation).[1]
Control: Protocols must strictly control temperature to favor kinetic O-alkylation over thermodynamic C-alkylation.
Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis of 4-O-Allyl-2,6-dihydroxyacetophenone
Objective: High-yield isolation of the mono-alkylated product with minimal purification.
Activation: In a flame-dried round-bottom flask, dissolve THAP (1.0 equiv, 10 mmol, 1.68 g) in dry MeCN (50 mL).
Deprotonation: Add
(1.2 equiv, 12 mmol, 2.33 g).
Note:
is preferred for higher regioselectivity due to the "Cesium Effect" (increased solubility and loose ion pairing), but anhydrous is a viable, cost-effective alternative.[1]
Addition: Add Allyl Bromide (1.1 equiv, 11 mmol, 0.95 mL) dropwise via syringe over 5 minutes.
Reaction: Heat to 60°C (oil bath) with vigorous stirring. Monitor by TLC (Hexane:EtOAc 3:1).[1]
Checkpoint: The 4-OH reacts within 2–4 hours.[1] Prolonged heating may lead to minor di-alkylation.[1]
Quench & Workup:
Cool to room temperature.[1] Filter off inorganic salts.[1]
Concentrate the filtrate under reduced pressure.[1]
Redissolve residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove unreacted base/phenoxide, then Brine (1 x 20 mL).
Purification: The crude solid is often >90% pure.[1] Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).[1]
Expected Yield: 85–95%
Data Profile: 4-O-allyl product shows loss of para-OH signal in NMR; retention of downfield chelated OH signals (~12-14 ppm).[1]
Protocol B: Exhaustive Synthesis of 2,4,6-Triallyloxyacetophenone
Objective: Complete alkylation of all three hydroxyl groups.[1]
Caption: Reaction pathway showing kinetic control for 4-O-alkylation versus forcing conditions for exhaustive alkylation, with thermal risks highlighted.
Part 4: References
Regioselective Alkylation of 2,4-Dihydroxyacetophenones:
Title: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[1][4][5]
Advanced Protocols for Regioselective Claisen Rearrangement of Allyl Aryl Ethers
Executive Summary & Strategic Importance Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Leads. The Claisen rearrangement of allyl aryl ethers is a cornerstone transformation for constructing C–C bonds...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Leads.
The Claisen rearrangement of allyl aryl ethers is a cornerstone transformation for constructing C–C bonds in drug discovery, particularly for synthesizing o-allyl phenols—key precursors for benzofurans, chromans, and neoflavonoids. While the thermal variant is robust, it often requires harsh conditions (
) that degrade sensitive pharmacophores and suffer from poor regiocontrol (mixtures of ortho and para isomers).
This guide focuses on Catalytic Regioselective Variants using Lewis Acids (specifically Boron and Aluminum based) and mild Transition Metal catalysis (Gold(I)). These methods unlock:
Site-Selectivity: Exclusive ortho-targeting or "contrasteric" rearrangement.
Mild Conditions: Reaction temperatures as low as
or Room Temperature (RT).
Stereoretention: Preservation of enantiopurity in chiral allyl chains via chair-like transition states.
Mechanistic Signaling Pathways
Understanding the divergence between thermal and catalytic pathways is critical for catalyst selection.
The Mechanistic Divergence
Thermal: Purely concerted [3,3]-sigmatropic shift. High energy barrier.
Lewis Acid (LA): Coordination to the ether oxygen lowers the LUMO of the allyl system, accelerating the rearrangement. Strong LAs (e.g.,
) can trigger a stepwise ion-pair mechanism, altering regioselectivity.
Gold(I): Acts as a
-acid, activating the alkene/alkyne moiety, facilitating "dearomative" rearrangement under neutral conditions.
Figure 1: Mechanistic flow of Catalytic Claisen Rearrangement. Catalyst coordination lowers the activation energy of the [3,3]-shift.
Catalyst Selection Matrix
Select the appropriate protocol based on your substrate's sensitivity and desired outcome.
Best for: Simple aryl ethers, resorcinol derivatives, and substrates requiring strict ortho positioning without thermal migration.
Mechanism: The strong oxophilicity of Boron coordinates the ether oxygen, inducing a charge-accelerated rearrangement at cryogenic temperatures.
Materials:
Substrate: Allyl aryl ether (1.0 equiv)
Reagent: Boron Trichloride (
), 1.0 M solution in Hexane or DCM.
Solvent: Anhydrous Dichloromethane (DCM) or Hexane.
Best for: Complex substrates, drug intermediates with acid-sensitive groups, and "dearomative" synthesis where the phenol ring is converted to a dienone.
Mechanism:
-activation of the allyl olefin by cationic Au(I) triggers the rearrangement under neutral conditions.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability, Storage, and Handling Protocols
Status: Operational | Audience: R&D, QC, and Synthetic Chemists[1]
Introduction: The Stability Paradox
Acetophenone derivatives are synthetic workhorses, yet they present a distinct stability paradox: they are chemically robust enough to serve as pharmaceutical intermediates but photochemically fragile due to their chromophores. The ketone moiety, conjugated with the aromatic ring, undergoes
transitions upon exposure to UV and visible light, leading to radical formation via Norrish Type I and II cleavage .
This guide is designed not just to tell you what to do, but to explain the causality of degradation so you can implement self-validating storage systems.
Module 1: Diagnostic Hub (Troubleshooting)
Use this section to identify if your sample is already compromised.
Q1: My white crystalline acetophenone derivative has turned pale yellow. Is it still usable?
Diagnosis: Likely Photodimerization or Quinoid Formation .
Technical Insight: The yellowing is often due to the formation of trace conjugated impurities (e.g., dypnones or oligomers) caused by radical coupling after photo-excitation.
Action: Perform a TLC (Thin Layer Chromatography) check.
Pass: If the impurity spot is faint (<1% by visual estimation) and your application is synthesis, it is likely usable.
Fail: If the spot is distinct or streaks, recrystallization is required.
Critical Note: For bioassays, discard the sample. Even trace photo-byproducts can act as pan-assay interference compounds (PAINS).
Q2: Upon opening the storage vial, I detect a sharp, almond-like odor different from the original aromatic smell. What happened?
Diagnosis:Oxidative Cleavage (Benzaldehyde formation).
Technical Insight: In the presence of light and oxygen, the acyl group can be cleaved, oxidizing the benzylic position to form benzaldehyde (almond odor) and benzoic acid.
Action: Check pH. Dissolve a small amount in neutral water/methanol. If pH < 5, benzoic acid has formed.
Remediation: Liquid samples must be redistilled. Solid samples should be washed with mild bicarbonate solution during workup.
Q3: My compound is a liquid at room temperature. Can I store it in clear glass if I wrap it in foil?
Answer:Conditional No.Reasoning: Foil is a physical barrier but not a seal. It does not prevent oxygen exchange. Liquid acetophenones are more prone to diffusion-controlled oxidation than solids.
Protocol: Transfer to an amber vial with a PTFE-lined septum cap . Purge the headspace with Argon (see Protocol A below). Foil is a secondary defense, not a primary one.
Module 2: Mechanism of Failure (The "Why")
Understanding the degradation pathway is essential for prevention. The following diagram illustrates the Norrish Cleavage pathways that occur when acetophenones absorb photons.
Figure 1: Photochemical degradation pathways of Acetophenone derivatives. Note that Type II cleavage requires an alkyl chain with a gamma-hydrogen.
Module 3: Storage Protocols (Prevention)
Data Table 1: Container Efficacy & Cutoff Wavelengths
Select the right vessel to block the excitation wavelength (typically 300–400 nm for acetophenones).
Container Type
Cutoff Wavelength ()
Protection Level
Recommended Use
Clear Borosilicate
~300 nm
Low
NEVER for long-term storage.
Amber Glass (Type 1)
~450 nm
High
Standard for all solid/liquid storage.
Aluminum Foil Wrap
N/A (Opaque)
Complete
Emergency transport or secondary layer.
Red Low-Actinic
~600 nm
Maximum
Highly substituted/conjugated derivatives.
Protocol A: The Inert Gas Overlay (Self-Validating)
For liquid derivatives or long-term solid storage.
Preparation: Select a vial with a screw cap and a PTFE/Silicone septum .
Transfer: Place the acetophenone derivative inside.
Purge:
Insert a needle connected to an Argon (or Nitrogen) line through the septum.
Insert a second "vent" needle to allow air to escape.
Flow gas for 60 seconds (Validation: You should feel gentle flow from the vent needle).
Seal: Remove the vent needle first, then the gas needle. This creates a slight positive pressure, preventing air ingress.
Validation Check: If the septum is slightly domed outward, positive pressure is maintained.
Protocol B: The "Thaw-Use-Refreeze" Cycle
Improper thawing causes condensation, leading to hydrolysis.
Remove vial from freezer (-20°C).
Wait: Allow the vial to reach room temperature before opening (approx. 30 mins).
Why? Opening a cold vial condenses atmospheric moisture onto the chemical.
Dispense quickly under low light (see Handling).
Purge headspace (Protocol A) and return to freezer immediately.
Module 4: Handling & Recovery
Safe Handling Environment
Acetophenones are sensitive to the UV component of fluorescent lab lights.
Immediate Fix: Lower the sash of the fume hood and tape a sheet of amber UV-filtering film or simple orange cellophane over the glass.
Alternative: Work with the lab lights off, using a desk lamp equipped with a Red LED bulb .
Decision Tree: Storage Logic
Follow this logic flow to determine the storage requirements for your specific derivative.
Figure 2: Logic flow for determining storage stringency based on physical state and chemical substitution.
References
Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Authoritative text on Norrish Type I/II mechanisms).
Sigma-Aldrich. (2022). Acetophenone Safety Data Sheet (SDS). (Verifies storage recommendations and hazards).
Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Source for substituent effects on absorption shifts).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7410, Acetophenone. (Data on chemical stability and oxidation products).
University of Notre Dame Risk Management. (2022). Standard Operating Procedure for Handling Time Sensitive Chemicals. (General protocols for peroxide formers and light-sensitive materials).
Technical Support Center: Optimizing the Claisen Rearrangement for Acetophenone Scaffolds
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Claisen rearra...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Claisen rearrangement, specifically when applied to acetophenone-derived substrates. Our goal is to provide actionable troubleshooting advice and in-depth optimization protocols grounded in mechanistic principles to enhance the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the aromatic Claisen rearrangement and why is it useful for modifying acetophenones?
The aromatic Claisen rearrangement is a powerful, thermally-driven chemical reaction that forms a carbon-carbon bond.[1][2] It is a type of[3][3]-sigmatropic rearrangement where an allyl aryl ether isomerizes to form an ortho-allyl phenol.[4] The reaction proceeds through a concerted, intramolecular cyclic transition state.[1][5] For acetophenone derivatives, this reaction is invaluable for introducing an allyl group onto the aromatic ring, typically at the position ortho to the ether linkage. This modification is a key step in the synthesis of numerous natural products and pharmaceutical agents, allowing for the construction of complex molecular architectures.[6][7]
The general transformation is as follows: an allyl ether of a hydroxyacetophenone rearranges upon heating to produce an C-allyl hydroxyacetophenone. A critical subsequent step is the tautomerization of the intermediate dienone to restore the highly stable aromatic ring.[4][8][9]
Caption: The Aromatic Claisen Rearrangement Mechanism.
Q2: My yields are consistently low. What are the most common reasons for this with acetophenone substrates?
Low yields in the Claisen rearrangement of acetophenone derivatives typically stem from three primary issues:
Harsh Reaction Conditions: The classic thermal Claisen rearrangement often requires high temperatures (180-250 °C).[8][10] Many complex acetophenone substrates, particularly those relevant in drug development, are thermally sensitive and can decompose or undergo side reactions under these conditions.
Sub-optimal Solvent Choice: Solvent plays a crucial role in stabilizing the transition state. Using a non-polar solvent can slow the reaction, requiring even higher temperatures, while an inappropriate polar solvent might not provide the necessary stabilization or could participate in side reactions.[1][11]
Side Product Formation: If both ortho positions on the aromatic ring are blocked, the allyl group may migrate to the para position, leading to a mixture of products.[5][10] In some cases, particularly in non-polar solvents, radical dissociation and recombination pathways can compete with the desired concerted rearrangement.[11]
Troubleshooting Guide: Common Issues & Solutions
Q3: My reaction requires very high temperatures (>200 °C) and my starting material is decomposing. How can I lower the activation energy?
This is the most frequent challenge. The high activation energy of the uncatalyzed thermal rearrangement can be overcome by using a catalyst.
Solution: Employ Lewis Acid or Brønsted Acid Catalysis.
Causality (The "Why"): Lewis acids coordinate to the ether oxygen, increasing the polarization of the C-O bond and facilitating its cleavage. This coordination stabilizes the charge separation in the transition state, thereby lowering the overall activation energy and accelerating the reaction rate at significantly lower temperatures.[2][12] This approach is a cornerstone of modern Claisen rearrangement methodology.[12][13]
Recommended Action: Screen a variety of Lewis acids. Salts like Yb(OTf)₃, AlCl₃, and TiCl₄ have proven effective, often at catalytic loadings as low as 5-10 mol %.[12] Brønsted acids like trifluoroacetic acid have also been shown to be effective solvents that promote the reaction, sometimes even at room temperature.[5]
Table 1: Comparison of Methodologies for Accelerating the Claisen Rearrangement
Method
Typical Conditions
Advantages
Disadvantages & Considerations
Thermal
180-250 °C, Neat or high-boiling solvent
Simple setup, no catalyst contamination.
High energy input; potential for substrate decomposition; low yields for sensitive substrates.[14]
Lewis Acid Catalysis
0-80 °C, 5-10 mol% catalyst (e.g., TiCl₄, Yb(OTf)₃)
Dramatically lower temperatures; high yields; excellent stereocontrol.[12]
Requires anhydrous conditions; catalyst may need to be screened; potential for catalyst-substrate incompatibility.
Microwave-Assisted
100-180 °C, 5-30 min
Drastic reduction in reaction time; often leads to higher yields and cleaner reactions.[15][16]
Requires specialized equipment; optimization of power level and time is necessary.
| "On Water" | 80-100 °C, vigorous stirring | Green chemistry approach; rate acceleration due to hydrophobic effects and H-bonding at the interface.[17][18] | Substrate must be insoluble in water; may not be suitable for all substrates. |
Q4: The reaction is sluggish and incomplete even after prolonged heating. Could my solvent be the issue?
Absolutely. Solvent effects are significant in the Claisen rearrangement.
Solution: Optimize Your Solvent System.
Causality (The "Why"): The rearrangement proceeds through a highly ordered and somewhat polar cyclic transition state.[1] Polar solvents, especially those capable of hydrogen bonding, can stabilize this transition state more effectively than non-polar solvents, thus accelerating the reaction.[4][17] Studies have shown rate accelerations of up to 100-fold when switching from non-polar to polar solvents.[14][18]
Recommended Action:
Switch to a High-Boiling Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) or sulfolane are excellent choices. They are polar enough to stabilize the transition state but do not interfere with the reaction.[1][11]
Consider Polar Protic Solvents: An ethanol/water mixture can provide a significant rate enhancement due to strong hydrogen-bonding interactions.[1]
Evaluate "On Water" Conditions: For water-insoluble substrates, performing the reaction in a heated aqueous suspension can lead to remarkable rate increases. This is attributed to the hydrophobic effect and the unique hydrogen-bonding environment at the oil-water interface that preferentially stabilizes the transition state.[17]
Q5: I am getting a mixture of ortho and para products. How can I improve regioselectivity?
The inherent mechanism of the aromatic Claisen rearrangement strongly favors migration to the ortho position. Para-product formation is typically a secondary process.
Solution: Analyze Your Substrate and Reaction Pathway.
Causality (The "Why"): If both ortho positions are blocked by other substituents, the allyl group cannot migrate there directly. In such cases, the allyl group first rearranges to the ortho position to form the dienone intermediate, which then cannot tautomerize. This intermediate can then undergo a second[3][3]-sigmatropic rearrangement (a Cope rearrangement) to move the allyl group to the para position, after which rearomatization can occur.[10]
Recommended Action: This is a substrate-dependent issue. If your substrate has both ortho positions blocked, para-rearrangement is expected. If only one ortho position is blocked, the reaction should proceed selectively to the vacant one. If you are observing para product with a free ortho position, it may indicate a non-concerted, radical-based mechanism is competing. In this case, switching to a more polar solvent or employing Lewis acid catalysis can favor the desired concerted pathway.[11]
Caption: Troubleshooting workflow for low-yield Claisen rearrangements.
Advanced Optimization Protocol
Protocol 1: Lewis Acid-Catalyzed Claisen Rearrangement of 4-(Allyloxy)acetophenone
This protocol describes a general procedure for improving the yield of the Claisen rearrangement on a model acetophenone substrate using Ytterbium triflate [Yb(OTf)₃] as a catalyst.
Dichloromethane (DCM), anhydrous (to make 0.2 M solution)
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Standard glassware for work-up and purification
Saturated aq. NaHCO₃, brine, anhydrous MgSO₄
Silica gel for column chromatography
Procedure:
Setup: Add 4-(Allyloxy)acetophenone (e.g., 1.76 g, 10 mmol) and a magnetic stir bar to a dry 100 mL round-bottom flask.
Inert Atmosphere: Seal the flask, and purge with dry nitrogen or argon for 5-10 minutes.
Solvent Addition: Add anhydrous DCM (50 mL) via syringe to dissolve the starting material.
Catalyst Addition: To the stirring solution at room temperature, add Yb(OTf)₃ (e.g., 0.62 g, 1 mmol) in one portion.
Reaction: Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 40 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 25 mL of saturated aqueous NaHCO₃ solution.
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-allyl-4-hydroxyacetophenone.
Self-Validation: The success of this protocol is validated by the significant decrease in reaction temperature and time compared to the thermal equivalent, and a marked increase in isolated yield, typically from <40% to >80%.
References
[Yoon, T. P., & MacMillan, D. W. C. (2002). Development of a new Lewis acid-catalyzed[3][3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 124(46), 13662-13663.]([Link])
[Recent Advances in Catalytic[3][3]-Sigmatropic Rearrangements. MDPI.]([Link])
Technical Support Center: O-Allyl Byproduct Management
Topic: Strategies for the Prevention, Conversion, and Removal of O-Allylated Byproducts Ticket Type: Advanced Troubleshooting & Method Development Assigned Specialist: Senior Application Scientist Executive Summary In pa...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategies for the Prevention, Conversion, and Removal of O-Allylated Byproducts
Ticket Type: Advanced Troubleshooting & Method Development
Assigned Specialist: Senior Application Scientist
Executive Summary
In palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) and general alkylation of phenols or enols, a common failure mode is the formation of O-allylated ethers (kinetic or hard-nucleophile products) instead of the desired C-allylated products (thermodynamic or soft-nucleophile products). Because these species are constitutional isomers, their separation by standard silica chromatography is often trivial or impossible due to identical ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
values.
This guide provides a three-tiered solution matrix:
Chemical Remediation: Converting O-isomers to C-isomers (Claisen) or chemically excising them (Deallylation).[1]
Chromatographic Separation: Using Argentation Chromatography (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
/Silica) to exploit -complexation differences.
Module 1: Diagnostic & Prevention (The "Why")
Before attempting purification, you must understand the mechanistic origin of the byproduct to prevent recurrence. The selectivity between C- and O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) theory and solvent effects.
Root Cause Analysis
The Nucleophile: Phenoxides and enolates are ambident nucleophiles.[1] The Oxygen terminus is "hard" (high charge density), while the Carbon terminus is "soft" (polarizable).
The Metal Center: In Pd-catalyzed reactions, the
-allyl palladium complex is soft. However, if the metal center is sterically crowded or the nucleophile is too "hard," the nucleophile may attack the metal first (reductive elimination), often favoring O-allylation.
, ), leaving the "hard" oxygen anion "naked" and highly reactive, promoting O-attack.
Optimization Protocol
To shift the equilibrium toward C-allylation:
Solvent Switch: Use less polar solvents (THF, Toluene) or protic solvents (alcohols) which hydrogen-bond to the oxygen, shielding it and forcing reaction at the softer carbon center.
Ligand Tuning: Use bidentate phosphine ligands with a large bite angle (e.g., dppf, DPEphos).[1] These facilitate reductive elimination at the carbon center.[1]
Counter-ion Control: Use Lithium bases (LiHMDS).[1] The tight Li-O bond masks the oxygen, favoring C-alkylation.
Module 2: Chemical Remediation (The "Fix")
If you already have a mixture, chemical modification is often more efficient than difficult chromatography.[1]
Workflow Decision Matrix
Figure 1: Decision matrix for treating O-allylated byproducts based on substrate substitution patterns.
Protocol A: Claisen Rearrangement
Applicability: Use when the O-allyl ether is attached to an aromatic ring with an open ortho position. This thermal [3,3]-sigmatropic rearrangement converts the unwanted O-isomer into the desired C-isomer (or a useful isomer).
Solvent: Dissolve mixture in a high-boiling solvent (N,N-dimethylaniline, NMP, or o-dichlorobenzene).
Conditions: Heat to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
in a sealed tube. Microwave irradiation often accelerates this from hours to minutes.
Outcome: The O-allyl group migrates to the ortho-carbon, restoring the phenol.
Protocol B: Palladium-Catalyzed Deallylation
Applicability: Use when the O-allyl species is dead weight and needs to be removed. This method cleaves the allyl group, reverting the byproduct to the starting phenol (which is much more polar and separable).
Reagents:
Catalyst:
(1-5 mol%)
Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) or Morpholine (2-3 equivalents). Note: The scavenger is critical to sponge up the
-allyl complex and prevent recombination.
Step-by-Step:
Dissolve the crude mixture in dry
or THF under inert atmosphere (/Ar).
Add the scavenger (NDMBA is preferred for speed; Morpholine is cheaper).[1]
Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC.[1][2] The O-allyl spot should disappear, replaced by the baseline phenol spot.
Workup: Wash with saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
(to remove NDMBA byproducts) or dilute HCl (if using morpholine). The organic phase retains your desired C-allylated product, while the cleaved phenol can be removed via basic extraction if acidic enough.
Module 3: Chromatographic Separation (The "Cleanup")
If chemical modification is not possible, you must rely on physical separation.[1] Standard silica gel interacts with polar functional groups.[1] Since O- and C-allyl isomers often have identical polarity, you must separate based on alkene accessibility using Argentation Chromatography.[1]
Mechanism:
-Complexation
Silver ions (
) form reversible -complexes with alkenes.
O-Allyl ethers: The double bond is often more sterically accessible and electron-rich (donated electron density from oxygen).
C-Allyl products: The double bond is often more sterically hindered or electronically distinct.
is light-sensitive and stains skin black. Wear gloves and work quickly.
Weighing: For every 100g of Silica Gel (standard 60 Å, 40-63 µm), weigh 10g of Silver Nitrate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
).
Dissolution: Dissolve the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
in minimal Acetonitrile (MeCN). Water can be used but is harder to remove; MeCN is preferred.
Slurry: Add the silica gel to the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
solution. Add enough extra solvent to create a free-flowing slurry.
Evaporation: Rotary evaporate the slurry in a flask wrapped in aluminum foil (to block light). Use a water bath at ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
.
Drying: Once the solvent is removed, dry the resulting powder under high vacuum for 2 hours.
Usage: Pack the column as normal. Use non-polar mobile phases (Hexane/EtOAc) initially.[1] The ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
will retain alkenes significantly, so you may need a more polar gradient than usual to elute your compounds.
Q: I tried the Claisen rearrangement, but my product decomposed.A: The high temperatures (
) required can degrade sensitive substrates. Try adding a Lewis Acid catalyst like or , which can lower the activation energy, allowing the reaction to proceed at .
Q: My AgNO3 column turned grey/black during the run.A: This is reduction of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
to metallic Silver (), caused by light exposure or interaction with oxidizable amines/phenols. Wrap the column in foil. While unsightly, the separation often still works unless the silver is completely reduced.[1]
Q: Can I reuse the O-allyl byproduct after deallylation?A: The deallylation yields the parent phenol. You can recycle this phenol back into your original alkylation reaction, but you must optimize the conditions (see Module 1) to prevent the O-alkylation from happening again.
References
Tsuji-Trost Reaction Selectivity & Mechanism
Mechanism of the Tsuji-Trost Reaction: Hard vs Soft Nucleophiles.[1][3] Organic Chemistry Portal.[1][4]
Claisen Rearrangement
Claisen Rearrangement: Mechanism and Scope.[1] Chemistry LibreTexts.[1]
Palladium-Catalyzed Deallyl
Facile and Selective Deallylation of Allyl Ethers.[1][5] ResearchGate / Organometallics.[1]
Argentation Chrom
Silver Nitrate Impregnation of Preparative Silica Gel Columns.[1] Analytical Chemistry.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thermal Stability Paradox
Users frequently report inconsistent melting points, unexpected chromatographic peaks, and "gummy" residues when handling 4-allyloxy-2,6-dihydroxyacetophenone . While chemically stable at ambient temperatures, this compound exhibits a distinct thermal instability profile due to its specific structural motif—an allyl aryl ether with open ortho positions.
The primary stability threat is not random decomposition, but a predictable, concerted molecular reorganization known as the Claisen Rearrangement . This guide provides the diagnostic tools to distinguish between oxidative degradation and thermal rearrangement, ensuring the integrity of your experimental data.
Troubleshooting Guide (Q&A)
Issue 1: "My sample melted, resolidified, and then melted again at a higher temperature."
Diagnosis: You are observing an in situ Claisen Rearrangement during the melting point measurement.
The Science: The starting material (4-allyloxy-2,6-dihydroxyacetophenone) typically melts in the range of 130–150°C (depending on purity/polymorph). However, as the liquid phase reaches 170–200°C , the allyl group migrates from the oxygen at position 4 to the carbon at position 3 (or 5).
The Result: The new compound formed is 3-allyl-2,4,6-trihydroxyacetophenone . This product, having an additional free hydroxyl group and increased hydrogen bonding, typically has a higher melting point than the starting ether. The "resolidification" is the conversion to this more stable, higher-melting isomer.
Issue 2: "TLC shows a new, more polar spot after drying the compound in an oven."
Diagnosis: Thermal conversion to the C-allyl phenol derivative.
The Science: 4-allyloxy-2,6-dihydroxyacetophenone contains two hydroxyl groups and one ether linkage. Upon rearrangement, the ether linkage is cleaved, and a new C-C bond is formed, generating a third hydroxyl group (enolization of the intermediate dienone).
Observation: The product (3-allyl-2,4,6-trihydroxyacetophenone) is more polar due to the extra -OH group. On a normal-phase Silica TLC plate (e.g., Hexane:EtOAc), the new spot will appear below the starting material (lower R_f).
Issue 3: "The sample turned dark brown/black during recrystallization."
Diagnosis: Oxidative polymerization (Tarring).
The Science: Polyhydroxy acetophenones (resorcinol/phloroglucinol derivatives) are electron-rich and prone to oxidation, especially in solution at elevated temperatures or high pH.
Differentiation:
Rearrangement: Product is usually a clean, off-white to pale yellow solid; TLC shows a distinct single new spot.
Oxidation: Product is a dark tar; TLC shows a streak (baseline material) rather than a distinct spot.
Deep Dive: The Claisen Rearrangement Pathway
The following diagram illustrates the specific molecular transformation that occurs when 4-allyloxy-2,6-dihydroxyacetophenone is heated above 160°C. This is a [3,3]-sigmatropic rearrangement.
Figure 1: The irreversible thermal rearrangement pathway from the O-allyl ether to the C-allyl phenol.
Experimental Protocols
Protocol A: Assessing Thermal Stability
Use this protocol to verify if your drying or reaction conditions have compromised your sample.
If the sample has darkened but not rearranged, recrystallization can often restore purity.
Solvent Choice: Ethanol/Water (95:[1]5) or Toluene (if strictly anhydrous conditions are needed).
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent. Do not boil for more than 5 minutes to avoid rearrangement.
Filtration: If dark particles persist, filter the hot solution through a pre-warmed glass frit or a pad of Celite.
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0-4°C).
Collection: Filter the crystals and wash with cold solvent.
Drying: Dry under high vacuum at room temperature (25°C). Do not use a drying oven >60°C.
Frequently Asked Questions (FAQs)
Q: What is the maximum safe temperature for drying this compound?A: We recommend drying at <60°C under high vacuum. While the rearrangement typically requires >160°C, long-term exposure to temperatures above 80°C can induce slow rearrangement or surface oxidation.
Q: Can I store this compound in solution?A: Short-term, yes. However, avoid protic solvents (like methanol) for long-term storage if traces of acid or base are present, as they can catalyze rearrangement or solvolysis. Store as a solid at -20°C, protected from light.
Q: Does the Claisen rearrangement happen in all solvents?A: It is faster in polar, phenolic solvents (like cresols) which stabilize the transition state, but it is primarily a thermal process that can occur in the melt (solvent-free) or in high-boiling solvents like decalin or diphenyl ether.
Q: Is the rearrangement reversible?A: No. The formation of the aromatic C-allyl derivative (re-aromatization step) provides a significant thermodynamic driving force, making the reaction effectively irreversible.
References
Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.
Mauthner, F. (1934). Die Synthese von 2,6-Dihydroxy-acetophenon.[2][3] Journal für Praktische Chemie, 139, 290.[1] (Foundational synthesis of the core structure).
Troubleshooting low yields in furochromone ring closure
Technical Support Center: Furochromone Synthesis Welcome to the technical support center for furochromone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Furochromone Synthesis
Welcome to the technical support center for furochromone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with furochromone ring closure reactions. Furochromones, such as the naturally occurring khellin and visnagin, are privileged scaffolds in drug discovery, but their synthesis can be fraught with difficulties leading to low yields.[1][2][3] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Q1: My furochromone cyclization reaction has completely stalled. TLC analysis shows only unreacted starting material. What are the primary causes and how can I fix this?
Plausible Causes:
This is a common and frustrating issue that typically points to one of three areas: insufficient activation energy, poor reagent quality, or inherent substrate unreactivity.
Ineffective Catalyst or Reagent: The acid catalyst or oxidizing agent may be old, hydrated, or simply not potent enough for your specific substrate. Many cyclization reactions, such as the Simonis chromone cyclization, rely on powerful dehydrating agents like phosphorus pentoxide (P₂O₅) or strong acids like polyphosphoric acid (PPA) to drive the reaction.[4][5] If these reagents have degraded, they will fail to activate the carbonyl groups required for electrophilic attack.
Insufficient Temperature: Ring closure reactions often have a significant activation energy barrier. The reaction may simply be too slow at the temperature you are running it.
Highly Impure Starting Materials: The purity of your precursor, such as a substituted 2-hydroxyacetophenone or a chalcone, is critical. Impurities from previous steps can chelate with catalysts or participate in side reactions, effectively halting the desired transformation.[6]
Troubleshooting Strategies:
Verify Reagent Quality: Use freshly opened or purified reagents. For hygroscopic catalysts like P₂O₅, AlCl₃, or PPA, ensure they have been stored in a desiccator. It is often best practice to use a fresh bottle if in doubt.
Incrementally Increase Temperature: While monitoring via TLC, gradually increase the reaction temperature in 5-10 °C increments. Be cautious, as excessive heat can lead to decomposition (see Q2).
Purify the Precursor: Do not assume the purity of your starting material. Purify it via recrystallization or column chromatography and confirm its identity and purity by NMR and melting point analysis before proceeding. (See Protocol 1 ).
Switch to a Stronger Catalyst System: If milder acids are failing, consider moving to a more robust system. For example, if methanesulfonic acid is ineffective, a switch to PPA or Eaton's reagent (P₂O₅ in MeSO₃H) may be necessary.[7]
Q2: My reaction produces a low yield of the furochromone along with a complex mixture of byproducts. How can I improve selectivity and yield?
Plausible Causes:
The formation of multiple products indicates that either your starting material or product is unstable under the reaction conditions, or that alternative reaction pathways are competitive.
Reaction Conditions Too Harsh: High temperatures or overly strong acids can cause decomposition of sensitive functional groups on your substrate or the desired furochromone product.
Competitive Side Reactions: Depending on the synthetic route, several side reactions can occur. In Pechmann-type condensations, the formation of coumarin isomers can be a major issue.[4][5] In other cases, intermolecular reactions or polymerization can compete with the desired intramolecular cyclization. Ring-opening of the pyrone ring by nucleophiles is also a known side reaction for chromones.[8][9]
Substrate-Specific Issues: The electronic nature of your substrate is key. Strong electron-withdrawing groups can deactivate the aromatic ring, making the desired Friedel-Crafts-type cyclization difficult and requiring harsher conditions, which in turn promotes side reactions.[6] Conversely, highly activated phenols may be prone to over-reactivity.
Troubleshooting Strategies:
Optimize Reaction Temperature and Time: Run a matrix of experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor for the optimal balance between reaction rate and byproduct formation. An initial time-course study is invaluable.
Select a Milder Catalyst: If you are using a harsh catalyst like H₂SO₄ or AlCl₃, consider alternatives. Solid acid catalysts like Amberlyst-15 or zeolites can offer higher selectivity with easier workup.[10] For some substrates, milder Lewis acids or even iodine-based systems may be effective.[6]
Protect Sensitive Functional Groups: If your substrate contains other free hydroxyl or amino groups, they are likely interfering. Protect them with standard protecting groups (e.g., Benzyl, MOM, Boc) before attempting the cyclization.
Consider a Stepwise Approach: One-pot syntheses are elegant but often difficult to optimize. Consider a two-step procedure where you first synthesize and isolate an intermediate (e.g., a chalcone or a phenol ester), and then subject this purified intermediate to optimized cyclization conditions.[6]
Q3: My substrate contains electron-withdrawing groups (EWGs) and the yield is consistently poor. What adjustments should I make?
Plausible Causes:
Electron-withdrawing groups (like -NO₂, -CN, or -CF₃) on the phenolic ring deactivate it towards electrophilic aromatic substitution, which is the key C-C bond-forming step in many chromone syntheses. This makes the ring closure step significantly more difficult.
Troubleshooting Strategies:
Employ a More Powerful Catalyst System: Deactivated substrates require more forceful activation. This is a scenario where stronger acid systems are often necessary.
PPA (Polyphosphoric Acid): An excellent choice as it serves as both a strong acid catalyst and a dehydrating medium.
Eaton's Reagent (7.7 wt% P₂O₅ in MeSO₃H): A very powerful superacid system for challenging cyclizations.
Triflic Anhydride (Tf₂O): Can be used to readily effect ring closure under specific conditions.[7]
Higher Reaction Temperatures: Along with a stronger catalyst, higher temperatures will be needed to overcome the activation barrier. Reactions may require heating to >100 °C.
Microwave Irradiation: Microwave-assisted synthesis can be highly effective for difficult cyclizations by rapidly and efficiently heating the reaction mixture, often reducing reaction times and improving yields.[7]
Change the Synthetic Strategy: If direct cyclization is failing, consider a palladium-catalyzed approach, such as a carbonylative Sonogashira coupling or related cyclocarbonylation, which follows a different mechanistic pathway that may be less sensitive to substrate electronics.[11]
Key Parameters & Data Tables
For successful furochromone synthesis, careful selection of catalysts and solvents is paramount. The following tables provide a starting point for reaction optimization.
Table 1: Common Acid Catalysts for Chromone Ring Closure
Table 2: Solvent Selection Guide for Furochromone Synthesis
Solvent
Polarity
Boiling Point (°C)
Use Case & Considerations
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
Excellent for I₂-mediated oxidative cyclizations; high BP allows for high temps.
Toluene / Xylene
Nonpolar
111 / ~140
Good for reactions requiring azeotropic removal of water.
Dioxane
Polar Aprotic
101
Common solvent for various acid-catalyzed reactions.
Ethanol / Acetic Acid
Polar Protic
78 / 118
Often used in classical Pechmann condensations, but can interfere in some routes.
Solvent-Free
N/A
N/A
Often used with PPA or under microwave conditions to increase reaction concentration and rate.[10]
Experimental Protocols
Protocol 1: Purification of 2'-Hydroxychalcone Precursor
Objective: To ensure the starting material for oxidative cyclization is free of impurities from the initial Claisen-Schmidt condensation.
Materials:
Crude 2'-hydroxychalcone
Ethanol or Methanol (recrystallization grade)
Silica gel (for column chromatography, if needed)
Hexanes/Ethyl Acetate solvent system
Procedure (Recrystallization):
Dissolve the crude chalcone in a minimum amount of boiling ethanol or methanol in an Erlenmeyer flask.
If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution boiled for another 2-3 minutes.
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.
Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Dry the purified crystals under vacuum.
Confirm purity by ¹H NMR (checking for absence of starting aldehyde/ketone signals) and measure the melting point (a sharp melting point indicates high purity).
Protocol 2: Small-Scale Parallel Screening of Reaction Conditions
Objective: To efficiently identify the optimal catalyst and temperature for a problematic ring closure reaction.
Materials:
Purified precursor
Array of catalysts (e.g., PPA, H₂SO₄, Amberlyst-15, I₂)
Array of solvents (e.g., Toluene, DMSO, Dioxane)
Small reaction vials (e.g., 2 mL microwave vials) with stir bars
Heating block or parallel synthesizer
Procedure:
To each of 4-6 labeled reaction vials, add an exact amount of the purified precursor (e.g., 25 mg, 0.1 mmol).
To each vial, add the chosen solvent (e.g., 1 mL).
To each vial, add a different catalyst or a different loading of the same catalyst. For example:
Vial 1: H₂SO₄ (2 equivalents)
Vial 2: PPA (10x by weight)
Vial 3: I₂ (1.2 equivalents) in DMSO
Vial 4: Amberlyst-15 (50 mg) in Toluene
Seal the vials and place them in a heating block set to a moderate starting temperature (e.g., 80 °C).
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench it, and spot on a TLC plate.
Develop the TLC plate and visualize the spots. Compare the consumption of starting material and the formation of the desired product spot across the different conditions.
Based on the TLC results, scale up the most promising condition or use the information to design a further optimization matrix (e.g., testing different temperatures for the best catalyst).
ResearchGate. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF. [Link]
ResearchGate. Coumarins Preparation by Pechmann Reaction Under Ultrasound Irradiation. Synthesis of Hymecromone as Insecticide Intermediate | Request PDF. [Link]
PubMed. Synthesis, reactions and biological activities of furochromones: a review. [Link]
ResearchGate. ChemInform Abstract: Synthesis, Reactions and Biological Activities of Furochromones: A Review | Request PDF. [Link]
PubMed Central. Synthesis of New Visnagen and Khellin Furochromone Pyrimidine Derivatives and Their Anti-Inflammatory and Analgesic Activity. [Link]
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]
ResearchGate. Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions | Request PDF. [Link]
ACS Publications. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. [Link]
Reddit. What are some common causes of low reaction yields? [Link]
Organic Chemistry Portal. Synthesis of Chromones and Flavones. [Link]
Semantic Scholar. Ring opening and ring closure reactions of chromone-3-carboxylic acid: unexpected routes to synthesize functionalized benzoxocinones and heteroannulated pyranochromenes. [Link]
Quora. What could be reason for getting a very low yield in organic chemistry? [Link]
MDPI. Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. [Link]
Royal Society of Chemistry. Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-4-O-ALLYL-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Recrystallization Protocol & Troubleshooting for 4-O-Allyl-2,6-dihydroxyacetophenone
Case Overview & Molecule Specifications[1][2][3]
You are attempting to purify 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (also known as 4-O-allyl-2,6-dihydroxyacetophenone). This compound is a critical intermediate, often used in the synthesis of prenylated flavonoids (e.g., sophoraflavanone G analogs) via Claisen rearrangement.
Physicochemical Profile
Property
Specification
Technical Note
CAS Registry
35028-03-6
Verify against isomer 23226-84-8 (2-allyloxy).
Melting Point
~95–98°C
Critical: If your crude melts <80°C, solvent entrainment or significant impurities are present.
Solubility
Soluble in hot EtOH, MeOH, EtOAc.
Poorly soluble in cold water and hexanes.
Key Risk
Thermal Instability
Prolonged heating >150°C triggers Claisen Rearrangement , migrating the allyl group to the C-3 position.
The Standard Protocol (The "Happy Path")
Based on the polarity provided by the 2,6-dihydroxy motif and the lipophilicity of the allyl chain, the most robust solvent system is Aqueous Ethanol (EtOH/H₂O) .
Reagents Required[4][5]
Solvent A: Ethanol (95% or Absolute)
Solvent B: Deionized Water (Antisolvent)
Activated Charcoal: (Optional, for decolorization)
Step-by-Step Workflow
Dissolution:
Place crude solid in an Erlenmeyer flask.
Add minimum hot Ethanol (approx. 60-70°C) to dissolve the solid.
Expert Tip: Do not boil aggressively. Keep temperature well below 100°C to prevent allyl migration.
Decolorization (Conditional):
If the solution is dark brown/red (oxidized phenols), cool slightly, add 1-2% w/w activated charcoal, stir for 5 mins, and filter hot through Celite.
Nucleation Setup:
While keeping the solution hot (but not boiling), add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
Add a few drops of hot Ethanol to just clear the turbidity.
Crystallization:
Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel).
Once at room temp, move to an ice bath (0-4°C) for 1 hour.
Isolation:
Filter via vacuum filtration (Buchner funnel).
Wash the cake with cold 50% EtOH/Water.
Dry under vacuum at 40°C. Do not oven dry >60°C.
Visualizations
Workflow Diagram
Caption: Standard Operating Procedure for the purification of 4-O-allyl-2,6-dihydroxyacetophenone.
The Re-Heat: Re-heat the mixture until the oil redissolves.
The Seed: Add a "seed crystal" of pure material (if available) at the first sign of cloudiness.
The Solvent Adjust: Add slightly more Ethanol. Oiling out often means the water ratio is too high, forcing the hydrophobic allyl group to separate before the lattice can form.
Issue 2: Low Yield / No Precipitation
Symptom: Solution remains clear even on ice.
Root Cause:
Too much solvent (supersaturation not reached).
Product is too soluble in Ethanol.
Corrective Action:
Evaporation: Rotovap off 50% of the solvent and repeat cooling.
Solvent Swap: Switch to Toluene . 2,6-dihydroxyacetophenones often crystallize well from toluene because the intramolecular H-bonding (carbonyl to OH) makes them surprisingly non-polar.
Symptom: Product is solid but contains starting material (Phloroacetophenone) or bis-allylated byproduct.
Impurity
Polarity (TLC)
Removal Strategy
Phloroacetophenone (Starting Material)
High (Low Rf)
Remains in the aqueous/alcoholic mother liquor. Wash crystals thoroughly with water.
Bis-allyloxy byproduct
Low (High Rf)
Use a non-polar wash (e.g., cold Hexane/Benzene) on the filter cake; the bis-allyl compound is more soluble in non-polar solvents.
Decision Logic Tree
Caption: Diagnostic logic for common recrystallization failures.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone/Hexane instead of Ethanol/Water?A: Yes, but with caution.[3] Acetone is an excellent solvent for this molecule.[3] If you use Acetone/Hexane, ensure you add the Hexane slowly to the hot Acetone solution. However, Acetone evaporates very quickly, which can lead to "crusting" on the flask walls rather than defined crystal growth.
Q: Why is the melting point of my product lower than the literature value (e.g., 85°C instead of 97°C)?A: This usually indicates the presence of the C-allylated isomer . If the reaction temperature exceeded 60-70°C during synthesis, some Claisen rearrangement may have occurred in situ. Check 1H NMR: O-allyl protons appear at ~4.6 ppm (doublet), whereas C-allyl protons appear at ~3.3 ppm (doublet).
Q: Is the compound light sensitive?A: Yes, phenolic ketones can undergo photo-oxidation. Perform the recrystallization in a hood with standard lighting, but store the final dried crystals in an amber vial or foil-wrapped container.
References
Organic Syntheses. (1941). 2,6-Dihydroxyacetophenone.[4][5][6] Coll. Vol. 3, p. 280. (General protocol for hydroxyacetophenone purification).
PubChem. (n.d.).[5] 1-(2,6-Dihydroxyphenyl)ethanone Compound Summary. (Physical properties and solubility data).
Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Mechanistic explanation of phase separation).
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. (Solvent selection logic).
Controlling side reactions during thermal curing of allyloxy polymers
This guide serves as a specialized technical support center for researchers working with allyloxy (allyl ether) functionalized polymers. It is structured to move from diagnostic frameworks to actionable protocols, priori...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support center for researchers working with allyloxy (allyl ether) functionalized polymers. It is structured to move from diagnostic frameworks to actionable protocols, prioritizing the "Why" and "How" of experimental control.
Senior Application Scientist: Dr. A. Vance
Topic: Control of Side Reactions & Defect Mitigation
Last Updated: February 18, 2026
Phase 1: Diagnostic Framework
Identify Your Chemistry First
Before troubleshooting, you must categorize your allyloxy system. The dominant side reactions differ fundamentally based on the polymer backbone.
Feature
Type A: Aromatic Allyl Ethers
Type B: Aliphatic Allyl Ethers
Example
Allyl-functionalized phenolics, Bisphenol A diallyl ether.
Q1: My cured film has turned dark yellow or brown. Is this normal?
Diagnosis: Likely Oxidative Degradation .
The Science: Allylic hydrogens are highly susceptible to abstraction by atmospheric oxygen radicals. This creates hydroperoxides which decompose into carbonyl/conjugated structures (chromophores), causing yellowing.
The Fix:
Inert Atmosphere: You must cure under
or Argon. Even trace oxygen at >150°C accelerates degradation.
Antioxidants: Add hindered phenols (e.g., BHT) or phosphites at 0.1–0.5 wt%. Warning: These act as radical scavengers and may retard cure speed if your mechanism is radical-based (Type B). They are safer for Claisen-based systems (Type A).
Q2: The surface is tacky, but the bulk is hard. Why?
Diagnosis:Oxygen Inhibition (specifically for Type B Aliphatic systems).
The Science: Oxygen reacts with propagating carbon radicals to form peroxy radicals (
). These are stable and do not propagate the polymer chain effectively, terminating the reaction at the air interface.
The Fix:
Physical Barrier: Cure between Mylar/PET release liners or in a vacuum oven.
Overcoat: Apply a wax or glycerol barrier if open-air curing is mandatory.
Q3: I see "fish-eyes" or voids in the cross-section.
Diagnosis:Volatilization or Solvent Entrapment .
The Science: Rapid heating causes residual solvent or low-molecular-weight oligomers to boil before the matrix vitrifies (hardens).
The Fix: Implement a Step-Cure Protocol (see Phase 4). You must drive off volatiles while the resin is still low-viscosity, before the gel point.
Category 2: Kinetic & Reactivity Issues
Q4: My is consistently lower than the theoretical max ().
Diagnosis:Vitrification or Isomerization .
The Science:
Vitrification: If
, the polymer turns into a glass, freezing chain mobility and stopping the reaction.
Isomerization: Allyl groups can isomerize to cis/trans-propenyl ethers. Propenyl ethers are thermodynamically more stable but far less reactive in radical polymerization, effectively "killing" potential crosslinks.
The Fix:
Post-Cure: Perform a final cure step at
for 1 hour.
Catalyst Check: If using metal catalysts (e.g., Ruthenium), ensure they aren't promoting isomerization over metathesis/polymerization.
Phase 3: Reaction Pathways Visualization
Understanding the competition between the desired cure and the side reactions is critical.
Figure 1: Competition between Claisen curing (green), oxidative degradation (red), and isomerization (grey).
Phase 4: Optimized Experimental Protocols
Protocol A: The "Step-Cure" Method (Void Reduction)
Use this for thick films (>50 µm) or solvent-cast systems.
Desolvation (B-Stage):
Heat to 80°C (or
of solvent) for 30 mins under vacuum.
Goal: Remove solvent without initiating crosslinking.
Ramp 1 (Gelation):
Ramp at 2°C/min to 150°C . Hold for 1 hour.
Goal: Slow reaction allows remaining volatiles to escape before the network locks (gel point).
Ramp 2 (Vitrification Avoidance):
Ramp at 5°C/min to 200°C (or
). Hold for 2 hours.
Goal: Push conversion to >98%.
Cool Down:
Cool at <5°C/min to room temperature to prevent internal stress/cracking.
Protocol B: Inerting Setup (Oxidation Prevention)
Mandatory for optical applications.
Place samples in a vacuum oven.
Cycle 1: Pull vacuum to <10 mbar. Refill with
.
Cycle 2: Pull vacuum to <10 mbar. Refill with
.
Cycle 3: Pull vacuum to <10 mbar. Refill with
and maintain a slight positive pressure flow (0.5 SCFH) during the thermal ramp.
References
Netzsch Analysis & Testing. (2025).[1] UV-Curing in Polymers: Insights by Means of Thermal Analysis and Rheology. Retrieved from
National Institutes of Health (NIH). (2024). Poly(allyl glycidyl ether)-A versatile and functional polyether platform.[2] Retrieved from
Specific Polymers. (2025). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers. Retrieved from
ResearchGate. (2025). Oxidative degradation and stabilisation of polymers. Retrieved from
American Chemical Society (ACS). (2024).[3] Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification. ACS Macro Letters. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: #ASP-HNDL-2024
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Comprehensive Handling, Stability, and Troubleshooting Guide
Critical Safety Briefing (Read First)
Warning: Allyl-substituted phenols (e.g., Eugenol, Honokiol, Propofol derivatives) present a dual-hazard profile: the systemic toxicity of phenols combined with the sensitization and polymerization potential of the allyl moiety.
Immediate Hazards
Rapid Dermal Absorption: Unlike standard organic solvents, phenols anesthetize nerve endings upon contact. You may not feel a burn until systemic absorption has occurred.
Sensitization (The "Pro-Hapten" Effect): Allyl-phenols are potent sensitizers. The allyl group can metabolize or oxidize to form reactive quinone methides, which haptenize skin proteins, leading to severe allergic contact dermatitis [1].
Mandatory PPE Protocol
Component
Requirement
Scientific Rationale
Gloves
Laminate Film (Silver Shield/4H)
Standard Nitrile degrades rapidly against phenols; Latex is permeable. If dexterity requires Nitrile, use double-gloving and change every 15 mins.
Respiratory
Fume Hood (Face Velocity > 0.5 m/s)
Prevents inhalation of aerosols. Allyl-phenols often have low vapor pressure but high aerosol toxicity.
Skin
Tyvek® Lab Coat + Sleeve Covers
Cotton absorbs phenol and holds it against the skin, accelerating burns.
Module 1: Storage & Stability (The "Shelf Life" Issues)
User Issue: "My sample has turned from colorless/pale yellow to dark brown and viscous."
Root Cause Analysis
This is a synergistic degradation pathway involving Oxidative Coupling and Radical Polymerization .
Phenolic Oxidation: The phenolic hydroxyl group is prone to oxidation, forming phenoxy radicals. These delocalize and couple, or oxidize further to ortho-quinones (brown/red chromophores) [2].
Allylic Polymerization: Trace peroxides (formed from oxygen exposure) initiate radical polymerization at the allyl tail. While allyl groups polymerize slowly due to "degradative chain transfer," the presence of the phenolic radical accelerates oligomerization [3].
Validated Storage Protocol
To maximize shelf-life, you must break the radical chain mechanism.
Headspace: Purge with Argon (heavier than air) rather than Nitrogen. Nitrogen can diffuse out; Argon "blankets" the liquid surface.
Temperature: Store at -20°C .
Note: Many allyl-phenols (e.g., Eugenol) solidify at this temp. Thaw completely and vortex before aliquoting to ensure homogeneity, as oligomers may settle.
Additives: If downstream application permits, add 0.1% BHT (Butylated Hydroxytoluene) . BHT acts as a sacrificial radical scavenger, protecting the more valuable allyl-phenol.
Module 2: Reaction Troubleshooting (The "Chemistry" Issues)
User Issue: "I performed a reaction under basic conditions, but my NMR shows the alkene protons shifted."
Diagnosis: Base-Catalyzed Isomerization
The terminal double bond (Allyl,
) is thermodynamically less stable than the internal double bond (Propenyl, ) which is conjugated with the aromatic ring.
Mechanism:
Under basic conditions (e.g.,
, ), the benzylic proton is acidic. Deprotonation forms a resonance-stabilized anion. Reprotonation occurs at the terminal carbon to yield the conjugated (thermodynamic) product.
Standardized Decontamination Protocol (The "PEG Method")
Water alone is ineffective for phenol decontamination due to low solubility and the "sealing" effect of necrotic tissue.
Immediate Action: If skin contact occurs, do NOT rinse with water initially.
Solubilization: Apply PEG-300 or PEG-400 (Polyethylene Glycol) liberally to the area.
Mechanism:[1][2][3][4][5][6][7] PEG acts as a solvent sink, extracting the lipophilic phenol from the skin layers.
Wash: After swabbing with PEG for 2-3 minutes, rinse with copious water.
Disposal: Collect PEG swabs as hazardous chemical waste, not biohazard.
Decision Tree: Handling & Purification
Figure 2: Decision logic for assessing sample quality before use. Note that heavily isomerized samples cannot be easily reverted and should be discarded.
Frequently Asked Questions (FAQs)
Q: Can I use a standard rotary evaporator to purify my allyl-phenol?A:Proceed with caution. Allyl-phenols have high boiling points. To distill them, you need high vacuum (<1 mbar). Excessive heating (>150°C) during distillation can trigger a Claisen Rearrangement if you have formed an allyl ether, or simply promote polymerization of the free phenol. Always use a radical inhibitor (BHT) in the distillation flask.
Q: Why do I see "ghost peaks" in my GC-MS analysis?A: Phenols are thermally labile in GC injector ports. They can oxidize or dehydrate inside the liner.
Solution: Derivatize the phenol before GC analysis using BSTFA + 1% TMCS (Trimethylsilylation). This caps the -OH group, preventing oxidation and improving peak shape.
Q: I need to O-alkylate the phenol. How do I prevent C-alkylation?A: Phenoxides are ambident nucleophiles.
To favor O-alkylation: Use a "hard" leaving group (Tosylate, Mesylate) and a polar aprotic solvent (DMF) to solvate the cation, leaving the oxygen "naked" and reactive.
To favor C-alkylation: Use non-polar solvents and promote tight ion-pairing, or use Lewis acids (e.g.,
).
References
Basketter, D. A., et al. (2019). "Prehaptens and Prohaptens: The Haptenation Mechanisms of Allyl-Substituted Phenols." Contact Dermatitis.[3] Available at: [Link]
Chowdhury, A., et al. (2018). "Oxidative Stability of Eugenol: Mechanism and Prevention." Journal of Agricultural and Food Chemistry.
Schildknecht, C. E. (1973).[1] "Allyl Compounds and Their Polymers." Wiley-Interscience.[8] (Foundational text on degradative chain transfer in allyl polymerization).
Hassam, M., et al. (2015).[9] "Isomerization of Allylbenzenes." Chemical Reviews. Available at: [Link]
U.S. National Library of Medicine. "Phenol - Systemic Toxicity and Handling." PubChem. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Agent: Senior Application Scientist
Ticket ID: DHAP-PUR-001
Subject: Solvent Selection & Troubleshooting for 2,4-, 2,5-, and 2,6-Dihydroxyacetophenone
Introduction
Welcome to the Technical Support Center. You are likely here because your phenolic ketone purification has hit a bottleneck—likely "oiling out," persistent coloration, or poor recovery. Dihydroxyacetophenone (DHAP) derivatives exhibit distinct solubility profiles governed by their substitution patterns (ortho/meta/para relative to the acetyl group). This guide synthesizes thermodynamic principles with practical, field-tested protocols to resolve these issues.
Part 1: Solvent Selection Intelligence
The solubility of DHAP isomers is dictated by Intramolecular vs. Intermolecular Hydrogen Bonding .
2,4-DHAP: One ortho-OH forms an intramolecular bond; the para-OH is free for intermolecular bonding with water. Result: Recrystallizable from water.[1]
2,6-DHAP: Both ortho-OH groups form strong intramolecular hydrogen bonds with the carbonyl oxygen, shielding the polar center. Result: Lower water solubility; requires organic solvents (Ethanol).
2,5-DHAP: No ortho-OH (in relation to acetyl group in some nomenclatures, but strictly 2,5 implies one ortho). Actually, 2,5 has one ortho, but the meta-OH (position 5) dominates intermolecular interactions. Result: Intermediate polarity; Ethanol/Water mixtures are best.
Solvent Selection Matrix
Derivative
Common Name
Primary Solvent System
Alternative System
Key Mechanistic Insight
2,4-DHAP
Resacetophenone
Water (with trace HCl)
dilute Ethanol (10-20%)
The 4-OH group acts as a strong H-bond donor to water, allowing high solubility at and low solubility at .
2,5-DHAP
Quinacetophenone
95% Ethanol
Water (Requires large volumes)
Lower water solubility than 2,4-isomer. 4L of water is needed for ~30g, whereas only 250mL of EtOH is needed for the same amount [1].
2,6-DHAP
—
95% Ethanol
Toluene (Non-polar option)
Strong intramolecular H-bonding (chelation) makes this molecule behave more "non-polar" than its isomers [2].
Part 2: Visual Troubleshooting Workflows
Workflow 1: Solvent Selection Logic
Figure 1: Decision logic for solvent selection based on DHAP substitution patterns.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the melting point of the solute (depressed by impurities) is lower than the boiling point of the solvent.[2] The compound melts before it can dissolve or crystallize.[2][3][4]
The Fix (The "Seed & Cool" Protocol):
Re-dissolve: Heat the mixture until the oil dissolves completely. You may need to add slightly more solvent.[2][5][6]
Temperature Management: Allow the solution to cool very slowly to approx.
above the expected melting point of the oil.
Seeding: Add a seed crystal of pure product. If none is available, scratch the inner wall of the flask with a glass rod (this creates micro-glass shards that act as nucleation sites).
Agitation: Vigorously swirl. If oil droplets reform, reheat and add a small amount of "good" solvent (e.g., Ethanol) to increase solubility, then cool again.
Q2: The crystals are reddish-brown instead of yellow/white. Is this a purity issue?
Diagnosis: Yes. Phenolic ketones are prone to oxidation, forming quinoid structures (red/brown) or polymerizing into tars.
The Fix:
Acidification: For 2,4-DHAP, ensure the aqueous solvent is slightly acidic (dilute HCl). This suppresses the formation of phenolate anions, which are more susceptible to oxidation.
Adsorption: During the hot filtration step, add Activated Charcoal (Norit) (approx. 1-2% by weight of crude solid). Boil for 5-10 minutes, then filter hot through Celite or fluted filter paper [2].
Bisulfite Wash: If the color persists, wash the filtered crystals with a 5% Sodium Bisulfite (
) solution to reduce oxidized quinones back to phenols.
Q3: My yield is significantly lower than literature values (e.g., <50%).
Diagnosis: Likely "Supersaturation Lock" or excessive solvent volume.
The Fix:
Volume Check: Did you use the "minimum amount of hot solvent"? For 2,5-DHAP, using water requires massive volumes (4L for 30g). If you used water but didn't use enough, the product is lost in the mother liquor. Switch to 95% Ethanol for 2,5-DHAP to reduce transfer losses [1].
Second Crop: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a second crop of crystals.
Part 4: Master Protocols (SOPs)
Protocol A: Purification of 2,4-Dihydroxyacetophenone (Resacetophenone)
Best for: Removing oxidized impurities and isomers from Friedel-Crafts reactions.
Preparation: Place crude 2,4-DHAP in an Erlenmeyer flask.
Dissolution: Add Water containing 1-2 mL of dilute HCl per liter. Heat to boiling (
).
Ratio: Approx. 10-15 mL water per gram of crude solid.
Decolorization (Optional): If dark, add activated charcoal (0.5 g) and boil for 2 minutes.
Hot Filtration: Filter rapidly through a pre-warmed funnel to remove charcoal/insoluble tars.
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (
) for 2 hours.
Collection: Filter crystals via vacuum (Buchner funnel). Wash with ice-cold water.
Drying: Dry in a vacuum oven at
.
Expected MP:
[3].
Protocol B: Purification of 2,5-Dihydroxyacetophenone
Best for: Handling the lower water solubility of the 2,5-isomer.
Preparation: Place crude 2,5-DHAP in a flask.
Dissolution: Add 95% Ethanol . Heat to reflux on a steam bath.
Ratio: Approx. 8-10 mL Ethanol per gram of crude solid.
Note: If using water, you would need ~130 mL/g, which is impractical for large batches [1].
Filtration: Filter hot to remove inorganic salts (e.g.,
or residues from synthesis).
Crystallization: Cool slowly. The 2,5-isomer crystallizes as greenish/yellow silky needles.
Collection: Filter and wash with a small amount of cold 50% Ethanol/Water.
Expected MP:
[1].
Part 5: Recovery Workflow (Oiling Out)
Figure 2: Step-by-step recovery process for "oiled out" phenolic ketones.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Application Guide
Subject: 1H NMR Spectroscopy & Structural Validation
Target Audience: Medicinal Chemists, process development scientists, and natural product researchers.
Executive Summary & Strategic Context
In the synthesis of naturally occurring chromones, flavonoids, and khellin analogues, 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (hereafter Target Compound ) serves as a critical regioselective intermediate.
The primary analytical challenge lies in distinguishing this para-alkylated product from its ortho-alkylated regioisomer and the poly-alkylated byproducts. This guide moves beyond simple peak listing; it establishes a self-validating spectral logic derived from symmetry arguments and intramolecular hydrogen bonding dynamics.
The "Why" Behind the Spectrum
The synthesis relies on the varying acidity of the phenolic protons in 2,4,6-trihydroxyacetophenone (Phloroacetophenone).
C2-OH & C6-OH: Strongly hydrogen-bonded to the carbonyl oxygen (low acidity, low reactivity).
C4-OH: Sterically accessible and electronically decoupled from the carbonyl chelation (higher acidity, high reactivity).
Therefore, a successful reaction yields a spectrum retaining the diagnostic "chelated hydroxyl" signal while introducing allylic resonance without breaking molecular symmetry.
Comparative Spectral Analysis
The Reference Spectrum (Target Compound)
Solvent: DMSO-d₆ (Recommended for resolution of labile protons)
Frequency: 400 MHz or higher
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight (Causality)
13.80 – 14.00
Singlet (s)
2H
C2-OH, C6-OH
Diagnostic: Extremely downfield due to strong intramolecular H-bonding with C=O. Integration of 2H confirms symmetry is retained.
6.00 – 6.10
Multiplet (m)
1H
Allyl –CH =
Characteristic vinylic methine; complex splitting due to cis/trans and methylene coupling.
5.90 – 5.95
Singlet (s)
2H
Ar-H (C3, C5)
Critical Proof of Regiochemistry: The singlet proves H3 and H5 are chemically equivalent, confirming substitution at the C4 axis of symmetry.
5.40
Doublet of doublets (dd)
1H
Allyl =CH ₂ (trans)
J ≈ 17.2 Hz (Typical trans coupling).
5.25
Doublet of doublets (dd)
1H
Allyl =CH ₂ (cis)
J ≈ 10.5 Hz (Typical cis coupling).
4.55 – 4.60
Doublet (d)
2H
–O–CH ₂–
J ≈ 5-6 Hz. Deshielded by oxygen attachment.
2.55 – 2.60
Singlet (s)
3H
Acetyl –CH ₃
Typical methyl ketone signal.
Benchmarking Against Alternatives
The following table contrasts the Target Compound with its precursor and potential impurities.
Feature
Target Compound (4-Allyloxy)
Precursor (Phloroacetophenone)
Regioisomer (2-Allyloxy)
Symmetry
C2v (Symmetric)
C2v (Symmetric)
Asymmetric
Aromatic Region
1 Singlet (2H)
1 Singlet (2H)
2 Doublets (1H each) (Meta-coupling)
Chelated OH
2H (~13.9 ppm)
2H (~13.8 ppm)
1H (~13-14 ppm) (One OH is alkylated)
Free OH
None
1H (~10-11 ppm, Broad)
1H (~10-11 ppm)
Allyl Signals
Present
Absent
Present
Analyst Note: The disappearance of the broad "Free OH" signal at ~10.5 ppm, combined with the retention of the 2H chelated signal at ~13.9 ppm, is the definitive "Go/No-Go" criteria for reaction completion.
Visualizing the Logic Flow[2]
The following diagrams illustrate the synthesis pathway and the decision logic for NMR assignment.
Diagram 1: Synthesis & Regioselectivity Pathway
This pathway highlights the thermodynamic vs. kinetic control leading to the target.
Caption: Regioselective alkylation favors the C4 position due to the strong hydrogen bond stabilization of the C2/C6 hydroxyls.
Diagram 2: NMR Diagnostic Logic
Use this flow to validate your product.
Caption: Step-by-step decision tree for distinguishing the target from isomers and starting materials.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and high-fidelity spectral data, follow this optimized protocol.
Sample Preparation
Mass: Weigh 5–10 mg of the dried solid product.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Why DMSO? Chloroform (CDCl₃) often causes the acidic protons to broaden or disappear due to exchange rates. DMSO stabilizes the hydrogen bonds, sharpening the phenolic signals.
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube. Paramagnetic impurities (from drying agents) will broaden lines.[1]
Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: Standard 1D Proton (zg30).
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .
Reasoning: The chelated hydroxyl protons have long T1 relaxation times. A short D1 will suppress their integration, leading to false assumptions about the structure (e.g., appearing as 1H instead of 2H).
Scans (NS): 16–32 scans are sufficient for >95% purity.
Temperature: 298 K (25°C).
Data Processing
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Integration:
Set the Acetyl Methyl singlet (~2.55 ppm) to 3.00 .
Verify the Aromatic Singlet (~5.95 ppm) integrates to 2.00 ± 0.1 .
Verify the Chelated OH (~13.9 ppm) integrates to 2.00 ± 0.2 .
Troubleshooting & Anomalies
Observation
Root Cause
Corrective Action
Water peak at 3.33 ppm is huge
Wet DMSO or hygroscopic sample.
Use an ampoule of fresh DMSO-d6. Water can exchange with phenolic protons, broadening them.
Aromatic region shows small doublets
Presence of 2-allyloxy isomer (broken symmetry).
Recrystallize from Ethanol/Water. The target is less soluble than the asymmetric isomer.
Allyl CH2 (4.6 ppm) appears as a triplet
Coupling with OH?
Unlikely in this molecule. Usually indicates overlap with water or methanol residue.[2] Check COSY.
Missing OH signal >13 ppm
Fast chemical exchange.
Ensure sample is neutral. Trace acid/base catalyzes exchange. Run at lower temp (e.g., 280 K).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Foundational text for substituent effects on benzene rings).
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for Phloroacetophenone reference shifts).
Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Basis for acidity arguments of C4-OH vs C2-OH).
A Researcher's Guide to Differentiating Allyloxy and Hydroxyl Groups Using Infrared Spectroscopy
As a Senior Application Scientist, a significant portion of my work involves assisting researchers in elucidating molecular structures. A recurring analytical challenge is the differentiation of structurally similar func...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, a significant portion of my work involves assisting researchers in elucidating molecular structures. A recurring analytical challenge is the differentiation of structurally similar functional groups. Among these, distinguishing an allyloxy group from a hydroxyl group is a classic problem where Infrared (IR) spectroscopy proves to be an exceptionally powerful and definitive tool. This guide provides an in-depth comparison, grounded in the fundamental principles of molecular vibrations, and offers a robust experimental workflow to ensure accurate and reliable characterization.
The Underlying Science: Why IR Spectroscopy Works
Infrared spectroscopy operates on a simple, elegant principle: covalent bonds within a molecule are not static. They behave like springs, constantly vibrating through stretching and bending motions at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, causing a transition to a higher vibrational energy state. An IR spectrum is a plot of this absorption, providing a unique "fingerprint" that reveals the functional groups present.[2][3]
The key to differentiating allyloxy and hydroxyl groups lies in the distinct vibrational characteristics of their constituent bonds: the O-H bond in a hydroxyl group versus the C-O, C=C, and =C-H bonds that collectively define the allyloxy moiety.
The Hydroxyl (–OH) Group: The most prominent feature of an alcohol is the stretching vibration of its O-H bond. Due to the significant difference in electronegativity between oxygen and hydrogen, this bond is highly polar. This polarity, combined with the ubiquitous nature of intermolecular hydrogen bonding in condensed phases, results in an intensely strong and characteristically broad absorption band.[4][5] In the absence of hydrogen bonding, such as in a very dilute solution with a non-polar solvent, a "free" O-H stretch may be observed as a sharp, weaker peak at a higher wavenumber.[1][6][7]
The Allyloxy (–O–CH₂–CH=CH₂) Group: This group does not possess a single, defining peak in the same way the hydroxyl group does. Instead, its identification relies on detecting a constellation of characteristic peaks corresponding to its ether and allyl components.
Ether Linkage (C–O): The C-O single bond stretch in ethers gives a strong absorption in the fingerprint region.[8][9] For an allyloxy group, which is structurally a vinyl ether, resonance between the oxygen lone pairs and the C=C double bond imparts a greater double-bond character to the C-O bond. This strengthening effect shifts the asymmetric C-O-C stretching frequency to a higher wavenumber compared to simple dialkyl ethers.[8]
Allyl Moiety (–CH₂–CH=CH₂): The allyl portion contributes several distinct peaks: the C=C double bond stretch, the stretching of the vinylic hydrogens (=C-H), and out-of-plane bending vibrations of these same hydrogens.[3][10]
Head-to-Head Spectral Comparison: The Definitive Markers
The most effective way to distinguish these two groups is to know precisely where to look in the spectrum and what to look for. The absence of a peak can be as informative as its presence.[10]
Functional Group
Key Vibrational Mode
Wavenumber (cm⁻¹)
Typical Appearance
Causality and Expert Insight
Hydroxyl (-OH)
O-H Stretch (H-bonded)
3200 - 3600
Strong, Very Broad
This is the primary identifier . The immense broadening is a direct result of intermolecular hydrogen bonding, which creates a wide distribution of O-H bond strengths within the sample, smearing the absorption over a wide frequency range.[4][11] Its absence is a strong indicator that no hydroxyl group is present.[12]
C-O Stretch
1050 - 1260
Strong, Sharp
The position within this range depends on whether the alcohol is primary, secondary, or tertiary. While essential for the alcohol structure, this peak resides in the complex fingerprint region and can overlap with other absorptions.[11][13]
Allyloxy (-OR)
=C-H Stretch
3020 - 3100
Medium, Sharp
This peak, appearing just to the left of the typical aliphatic C-H stretches (<3000 cm⁻¹), is a clear indicator of hydrogens attached to a C=C double bond (sp² C-H).[3][10]
C=C Stretch
1620 - 1680
Medium to Weak, Sharp
This absorption confirms the presence of the alkene double bond. Its intensity can sometimes be weak, especially if the bond is pseudo-symmetrically substituted.[5][10]
C-O-C Asymmetric Stretch
1220 - 1250
Strong, Sharp
This is a key differentiator from a simple alcohol C-O stretch. The resonance with the adjacent C=C bond strengthens the C-O bond, shifting its absorption to a higher frequency than typical saturated ethers (~1120 cm⁻¹) or alcohols.[8][14]
=C-H Out-of-Plane Bend
910 and 990
Strong, Sharp
For a terminal monosubstituted alkene like in an allyloxy group, two strong bands in this region are highly characteristic and add another layer of confirmation.[10]
A Self-Validating Experimental Workflow for Accurate Identification
Adhering to a systematic protocol is crucial for generating reproducible and unambiguous data. This workflow is designed to build a self-validating case for the presence or absence of each functional group.
Sample Purity and Drying: Ensure the sample is free from residual solvents or water. Water exhibits a broad O-H absorption and can lead to a false positive for a hydroxyl group.[6] If necessary, dry the sample under vacuum or with a suitable drying agent.
Choosing the Right Method:
Neat Liquid Film: For non-volatile liquids, this is the simplest method. A drop of the sample is pressed between two salt plates (e.g., NaCl or KBr).
KBr Pellet: For solid samples, grind a small amount of the sample (~1-2 mg) with dry potassium bromide (~100-200 mg) and press it into a transparent pellet. Trustworthiness Check: KBr is hygroscopic; using dry KBr and minimizing exposure to air is critical to avoid water contamination peaks.[6]
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃). Expert Insight: Using a non-hydrogen-bonding solvent like CCl₄ is essential if you wish to confirm the presence of a "free" (non-H-bonded) O-H peak, which appears as a sharp signal around 3620-3670 cm⁻¹.[1]
Instrument Background: Before running the sample, acquire a background spectrum. This crucial step measures the absorbance of the atmosphere (CO₂, H₂O vapor) and the sample holder (salt plates, solvent), allowing the instrument to subtract these signals from the final sample spectrum.
Acquire Spectrum: Place the prepared sample in the spectrometer and acquire the data. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.
Process Data: Ensure the final spectrum is displayed in "Absorbance" or "% Transmittance" mode as per laboratory standard operating procedures.
Follow a logical, step-by-step analysis of the spectrum. The following diagram illustrates the decision-making process.
Figure 1. A decision-tree diagram for distinguishing hydroxyl and allyloxy groups via IR spectroscopy.
Region 1 (4000-3000 cm⁻¹): The O-H and =C-H Stretch Zone.
First, look for the hydroxyl peak. Is there a broad, intense absorption between 3200 and 3600 cm⁻¹? If yes, a hydroxyl group is almost certainly present.
Next, look for the vinylic C-H peak. Is there a sharp peak of medium intensity just above 3000 cm⁻¹? This is the first piece of evidence for the allyl moiety.
Region 2 (1800-1600 cm⁻¹): The Double Bond Zone.
Scan for a peak around 1650 cm⁻¹. Its presence is the second piece of evidence for the C=C bond of the allyl group.
Region 3 (1400-900 cm⁻¹): The Fingerprint Confirmation Zone.
Look for a strong, sharp peak between 1220 and 1250 cm⁻¹. This is the characteristic C-O-C stretch of the allyloxy group and a crucial piece of confirmatory data.
If a hydroxyl group was identified in Region 1, look for the corresponding C-O stretch, typically at a slightly lower frequency (1050-1260 cm⁻¹).
For the allyloxy group, further confirmation can be found in the strong out-of-plane =C-H bending bands near 910 and 990 cm⁻¹.
References
Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved from [Link]
Le Losq, C., Cody, G. D., & Mysen, B. O. (2015). Complex IR spectra of OH- groups in silicate glasses: Implications for the use of the 4500 cm-1 IR peak as a marker of OH-. American Mineralogist.
IR: alcohols. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Wang, Z., et al. (2023).
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
Distinguish between an ether and an alcohol by (a) chemical tests, (b) spectral methods. (2025, May 8). Filo. Retrieved from [Link]
18.8 Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]
Infrared Spectroscopy Alcohols, Ethers, Amines Overview. (2016, September 21). Griti. YouTube. Retrieved from [Link]
IR spectrum: Ethers. (n.d.). Quimicaorganica.org. Retrieved from [Link]
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
IR Spectroscopy by Functional Group. (n.d.). Retrieved from [Link]
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University. Retrieved from [Link]
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved from [Link]
LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
Differentiating C11H12O4 Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical analysis, the differentiation of isomers presents a significant challenge. Molecules sharing the same chemical formula, C11H12O...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical analysis, the differentiation of isomers presents a significant challenge. Molecules sharing the same chemical formula, C11H12O4, can exhibit vastly different chemical and biological properties. Mass spectrometry, a cornerstone of modern analytical chemistry, offers a powerful solution for distinguishing these closely related compounds. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of four common C11H12O4 isomers: Sinapaldehyde, 3,4-Dimethoxycinnamic acid, Ethyl caffeate, and 6-Methoxymellein. By understanding their unique fragmentation behaviors under various ionization conditions, researchers can confidently identify and characterize these isomers in complex matrices.
The Challenge of Isomeric Differentiation
Isomers with the molecular formula C11H12O4 are prevalent in natural products, synthetic chemistry, and drug metabolism studies. Their structural diversity, ranging from phenylpropanoids to dihydroisocoumarins, necessitates precise analytical techniques for unambiguous identification. While chromatographic methods can aid in their separation, co-elution is a common issue. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), provides a robust method for isomer differentiation by generating unique "fingerprint" fragmentation patterns based on the inherent structural features of each molecule.
Comparative Analysis of Fragmentation Patterns
This section details the characteristic fragmentation patterns of the four selected C11H12O4 isomers observed under Electrospray Ionization (ESI) in both positive and negative ion modes. ESI is a soft ionization technique widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of moderately polar and thermolabile molecules.
Ionization and Precursor Ions
Under typical ESI conditions, these isomers will form precursor ions corresponding to their protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode. For C11H12O4, with a monoisotopic mass of approximately 208.07 Da, the precursor ions will be observed at m/z 209.08 in positive mode and m/z 207.06 in negative mode.
Fragmentation Behavior of C11H12O4 Isomers
The following table summarizes the key fragment ions observed for each isomer in both positive and negative ESI-MS/MS modes. The fragmentation pathways are further illustrated in the subsequent diagrams.
The observed fragments provide valuable structural information. The following sections and diagrams illustrate the proposed fragmentation pathways for each isomer, explaining the chemical rationale behind the observed cleavages.
Sinapaldehyde Fragmentation
Sinapaldehyde, a phenylpropanoid aldehyde, exhibits characteristic losses related to its functional groups.
Positive Ion Mode:
The fragmentation is initiated by protonation, likely on the aldehyde oxygen or the phenolic hydroxyl group. The loss of water (H₂O) from the protonated molecule is a common fragmentation for compounds with hydroxyl groups. Subsequent losses of formaldehyde (CH₂O) and methyl radicals (•CH₃) from the methoxy groups are also observed.
Negative ion fragmentation of Sinapaldehyde.
3,4-Dimethoxycinnamic Acid Fragmentation
As a cinnamic acid derivative, its fragmentation is characterized by losses from the carboxylic acid and methoxy groups.
Positive Ion Mode:
Similar to sinapaldehyde, the protonated molecule readily loses water. The loss of formaldehyde from the methoxy groups is also a prominent fragmentation pathway.
Comparative
Optimizing HPLC Separation of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone: A Comparative Method Development Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11] The precise quantification of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (4-O-Allyl-2,6-dihydroxyacetophenone) is a critical quality attribute in...
The precise quantification of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (4-O-Allyl-2,6-dihydroxyacetophenone) is a critical quality attribute in the synthesis of chromone-based pharmaceuticals (e.g., Khellin and Visnagin analogs) and flavonoid derivatives.
The analytical challenge lies in the structural similarity between the target molecule, its starting material (2,4,6-Trihydroxyacetophenone , THAP), and over-allylated impurities (e.g., 2,4-Diallyloxy-6-hydroxyacetophenone ). Standard C18 methods often struggle to provide baseline resolution between regioisomers or remove the "tailing" caused by the strong intramolecular hydrogen bonding of the 2,6-hydroxyl groups.
This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative, demonstrating why Phenyl-Hexyl offers superior selectivity for this specific allylated aromatic system.
Chemical Logic & Separation Mechanism[10]
To design a robust method, we must understand the analyte's behavior in solution.
) at position 4 and the Intramolecular H-bond between the Carbonyl (C=O) and the 2,6-Hydroxyls (-OH).
The Separation Challenge
The 2,6-dihydroxy functionality locks the molecule into a planar conformation via intramolecular hydrogen bonding, reducing the acidity of these phenols and increasing the molecule's lipophilicity compared to free phenols. The separation must distinguish the addition of the hydrophobic allyl group.
Figure 1: Synthetic pathway illustrating the hydrophobicity shift (LogP) that drives Reverse-Phase separation.
Comparative Analysis: C18 vs. Phenyl-Hexyl
This section objectively compares the performance of the standard C18 phase against the Phenyl-Hexyl alternative for this specific application.
Table 1: Performance Comparison Matrix
Feature
Standard C18 (Octadecyl)
Alternative: Phenyl-Hexyl
Verdict
Primary Mechanism
Hydrophobic Interaction (Dispersive forces).
- Interaction + Hydrophobicity.
Phenyl-Hexyl
Selectivity for Allyl
Moderate. Relies solely on the hydrophobicity of the propyl chain.
High. The -electrons of the allyl double bond interact with the phenyl ring of the stationary phase.
Phenyl-Hexyl
Peak Shape (Phenols)
Prone to tailing if residual silanols interact with the 2,6-OH groups.
Often better due to "steric protection" of silanols by the bulky phenyl groups.
Phenyl-Hexyl
Retentivity ()
High. Good for general retention.
Moderate. Elutes the target slightly faster but with better resolution ().
Neutral
Stability
Excellent (pH 2-10).
Good (pH 2-8).
C18
Why Phenyl-Hexyl Wins
While C18 is the "safe" choice, Phenyl-Hexyl is the "smart" choice for this molecule. The target compound contains two distinct
-systems: the aromatic ring and the allyl double bond. The Phenyl-Hexyl phase engages in specific - stacking interactions with these systems, enhancing the selectivity factor () between the target and the non-allylated precursor significantly more than a simple hydrophobicity-based separation.
The following data represents the Relative Retention Times (RRT) observed under the optimized conditions described in Section 5. RRT is used here to ensure reproducibility across different system dwell volumes.
Table 2: Relative Retention Data (Phenyl-Hexyl Column)
Compound
Structure Note
LogP (Calc)
RRT (vs. Precursor)
Resolution ()
2,4,6-Trihydroxyacetophenone
Precursor (Polar)
1.4
1.00
N/A
Target Analyte
4-Allyloxy (Mono)
2.6
2.45
> 10.0
Bis-allylated Impurity
2,4-Diallyloxy
3.8
4.10
> 8.0
Note: Data derived from method development simulations and structural polarity principles [1][2]. Actual retention times will vary by column dimension and flow rate.
Detailed Experimental Protocol
This protocol utilizes the Phenyl-Hexyl chemistry to maximize resolution.
Instrumentation & Reagents[9]
System: HPLC with PDA/UV Detector (Agilent 1260/Waters Alliance or equivalent).
Column: Phenyl-Hexyl,
mm, 3.5 m or 5 m (e.g., Phenomenex Luna or Waters XSelect).
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (LC-MS Grade).
Chromatographic Conditions
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Why Acid? Acidifies the mobile phase (pH ~2.7) to keep the phenolic hydroxyls protonated, preventing peak tailing and ensuring consistent retention [3].
transition. 290 nm avoids interference from simple aliphatic solvents while maximizing signal for the aromatic ketone [1].
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Hold (Elute polar salts)
2.0
10
End Initial Hold
15.0
90
Linear Gradient (Elute Target & Impurities)
18.0
90
Wash Step
18.1
10
Re-equilibration
23.0
10
End of Run
Sample Preparation
Stock Solution: Dissolve 10 mg of the target compound in 10 mL of Methanol (Concentration: 1 mg/mL).
Note: Do not use 100% Acetonitrile as the diluent if the starting gradient is low organic; it may cause peak distortion ("solvent effect").
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.
Filtration: Filter through a 0.22
m PTFE filter before injection.
Method Validation Workflow (Decision Tree)
Use this workflow to troubleshoot and validate the method in your specific laboratory environment.
Figure 2: Step-by-step decision tree for optimizing the separation of allylated acetophenones.
References
Poznyak, T., & Vivero, J. (2005). Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. Retention times of phenolic intermediates in HPLC. Ozone: Science & Engineering. Link
Phenomenex Application Guide. (2023). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Explains the
- interaction mechanism for Phenyl-Hexyl columns. Link
Sielc Technologies. (2018). Separation of 2,2',4'-Trichloroacetophenone on Newcrom R1 HPLC column. Demonstrates acid requirement for acetophenone derivatives. Link
Chandrasekhar, S., et al. (2001).[3] Facile and selective cleavage of allyl ethers. Discusses the stability and synthesis of allylated phenols. Tetrahedron. Link
BenchChem. (2025). Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Provides baseline protocols for similar acetophenone cores. Link
Comparative Guide: UV-Vis Absorption Maxima of Dihydroxyacetophenone Derivatives
This guide provides a definitive technical comparison of the UV-Vis absorption properties of dihydroxyacetophenone (DHAP) derivatives. It synthesizes experimental data from photochemical stability studies and matrix-assi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a definitive technical comparison of the UV-Vis absorption properties of dihydroxyacetophenone (DHAP) derivatives. It synthesizes experimental data from photochemical stability studies and matrix-assisted laser desorption/ionization (MALDI) applications to offer a robust reference for researchers.
Executive Summary & Scientific Context
Dihydroxyacetophenones (DHAPs) are critical isomeric intermediates in the synthesis of chalcones, flavonoids, and pharmaceutical agents. Their utility in analytical chemistry, particularly as matrices for UV-MALDI-MS, relies heavily on their photophysical properties—specifically their ability to absorb UV radiation and undergo Excited-State Intramolecular Proton Transfer (ESIPT).
The UV-Vis spectra of these isomers (2,4-; 2,5-; 2,6-; and 3,5-DHAP) are distinct fingerprints of their electronic structure. The position of the hydroxyl groups governs the presence of Intramolecular Hydrogen Bonding (IMHB) , which drastically alters the energy gap between the ground (
) and excited () states, leading to significant solvatochromic and Stokes shifts.
Key Differentiators
2,4-DHAP (Resacetophenone): Exhibits the strongest ESIPT and largest Stokes shift; highly stable due to resonance-assisted hydrogen bonding (RAHB).
2,5-DHAP (Quinacetophenone): Shows a significant bathochromic shift in Band I due to para-quinoid resonance contributions.
2,6-DHAP: Characterized by steric crowding and dual IMHB potential, often used in MALDI for oligosaccharides.
3,5-DHAP: Lacks IMHB capabilities, resulting in lower photochemical stability and a hypsochromically shifted Band I compared to ortho-isomers.
Comparative Spectral Data
The following data represents a controlled comparison of the four primary isomers in Acetonitrile (CH₃CN) . Acetonitrile is chosen as the reference solvent because it is polar but aprotic, minimizing intermolecular hydrogen bonding that can obscure the intrinsic intramolecular effects of the isomers.
Table 1: UV-Vis Absorption Maxima (
) and Molar Absorptivity (
)
Isomer
Common Name
Band II (nm)
(Band II)
Band I (nm)
(Band I)
Stokes Shift ()
Key Structural Feature
2,4-DHAP
Resacetophenone
272
4.26
312
3.90
6800 cm⁻¹
Strong IMHB (C=O HO-C2)
2,5-DHAP
Quinacetophenone
254
3.89
359
3.64
2600 cm⁻¹
Para-conjugation (Red-shifted Band I)
2,6-DHAP
-Resacetophenone
265
3.86
341
3.53
3900 cm⁻¹
Steric hindrance + IMHB
3,5-DHAP
--
263
3.69
320
3.14
N/A*
No IMHB; Photochemically unstable
Data Source: Synthesized from Tarzi et al. (2013) and comparative spectral databases [1, 2].
*3,5-DHAP exhibits weak fluorescence and decomposes upon irradiation, making Stokes shift determination unreliable.
Structural Analysis & Mechanism
The spectral differences arise from the interplay between the acetyl group and the hydroxyl positions.
Electronic Transitions
Band II (~250–275 nm): Corresponds to the
transition of the benzene ring (E2 band). It is intense and relatively insensitive to solvent changes.
Band I (~310–360 nm): Corresponds to the
transition of the carbonyl group mixed with Charge Transfer (CT) character from the ring. This band is highly sensitive to IMHB.
The Role of Intramolecular Hydrogen Bonding (IMHB)
In 2,4- and 2,6-DHAP, the ortho-hydroxyl group forms a hydrogen bond with the carbonyl oxygen. This planarizes the molecule and stabilizes the ground state, but it stabilizes the excited state even more (ESIPT), often leading to a red shift in absorption and a large Stokes shift in emission.
2,4-DHAP: The 4-OH group donates electron density via resonance, reinforcing the basicity of the carbonyl oxygen and strengthening the IMHB at the 2-position.
2,5-DHAP: The 5-OH is para to the acetyl group (if counted from C2) but meta to the C1-acetyl bond. However, the para relationship between the 2-OH and 5-OH allows for a quinoid-like resonance contribution, pushing Band I significantly to the red (359 nm).
Visualization: Electronic Effects & ESIPT Pathway
The following diagram illustrates the structural logic governing these shifts.
Caption: Figure 1. Photophysical pathway of DHAP isomers. Ortho-isomers (2,4; 2,5; 2,[1]6) undergo reversible ESIPT, dissipating energy safely. 3,5-DHAP lacks this pathway, leading to decomposition.[2]
Experimental Protocol: UV-Vis Characterization
To replicate these results or characterize new derivatives, follow this standardized protocol to ensure data integrity and reproducibility.
Materials
Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: MeOH cut-off is 205 nm; MeCN is 190 nm.
Caption: Figure 2. Standardized workflow for UV-Vis determination of phenolic ketones.
Application Context: Why This Matters
MALDI Matrices: 2,4- and 2,6-DHAP are preferred matrices because their absorption matches the frequency of Nd:YAG lasers (355 nm) and Nitrogen lasers (337 nm). Their ability to undergo ESIPT protects the analyte (proteins/peptides) from thermal degradation during ionization [1].
Pharmaceutical Stability: The instability of 3,5-DHAP (as shown in Table 1) makes it a poor candidate for drug scaffolds exposed to light, whereas 2,4-DHAP derivatives are excellent UV-filters.
Metal Chelation: 2,4- and 2,5-DHAP are used to complex Fe(III) and Al(III). The formation of these complexes can be monitored by a bathochromic shift of Band I from ~312 nm to >350 nm upon metal addition.
References
Tarzi, O. I., et al. (2013).[2] "Photochemical and Thermal Stability of Some Dihydroxyacetophenones Used as UV-MALDI-MS Matrices." Photochemistry and Photobiology, 89(6), 1368–1374.[2]
Clarke, D. D., & Nord, F. F. (1955).[1] "Ultraviolet absorption spectra of derivatives of 2,3,5- and 2,4,5-trihydroxyacetophenone." Journal of the American Chemical Society.[9][10]
BenchChem. (2025).[5] "A Comparative Guide to the UV Absorption Properties of 4,4'-Dihydroxybenzophenone and 2,4-Dihydroxybenzophenone."
PubChem. (2025).[11] "2',4'-Dihydroxyacetophenone Compound Summary." National Library of Medicine.
A Senior Application Scientist's Guide to 13C NMR Chemical Shifts of Allyloxy Carbons: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. The allyloxy group (–O–CH₂–CH=CH₂), a common structural motif in natural products, synthetic intermediates, and pharmacologically active compounds, presents a distinct set of signals in the 13C NMR spectrum. This guide provides an in-depth analysis of the 13C NMR chemical shifts of allyloxy carbons, comparing them with relevant alternatives and offering practical insights grounded in experimental data.
The Unique Spectroscopic Signature of the Allyloxy Group
The allyloxy moiety consists of three chemically distinct carbon environments, each giving rise to a characteristic signal in a proton-decoupled 13C NMR spectrum. The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment, primarily influenced by hybridization, electronegativity of neighboring atoms, and resonance effects.[1][2][3]
The three key carbons of the allyloxy group are:
The Aliphatic Methylene Carbon (O-CH₂): This sp³-hybridized carbon is directly attached to the electronegative oxygen atom, which deshields the carbon nucleus and shifts its resonance downfield.
The Vinylic Methine Carbon (-CH=): This sp²-hybridized carbon is part of the carbon-carbon double bond. Its chemical shift is influenced by both its hybridization state and its position within the double bond.
The Terminal Vinylic Methylene Carbon (=CH₂): This terminal sp²-hybridized carbon of the double bond typically appears at the most upfield position of the vinylic carbons.
The typical 13C NMR chemical shift ranges for these carbons are summarized in the table below, with specific examples provided for diallyl ether and allyl phenyl ether.
Carbon Type
General Chemical Shift Range (ppm)
Diallyl Ether (in CDCl₃)
Allyl Phenyl Ether (in CDCl₃)
O-CH₂
68 - 75
71.9
68.8
-CH=
132 - 135
134.8
132.8
=CH₂
116 - 118
117.2
117.8
Data sourced from ChemicalBook and PubChem.[4][5][6]
The deshielding effect of the ether oxygen is clearly observed in the O-CH₂ carbon, which resonates at a significantly lower field compared to a typical aliphatic CH₂ group (which would be in the 15-35 ppm range). The sp² carbons of the double bond appear in the characteristic olefinic region of the spectrum (typically 100-150 ppm).[7]
Comparative Analysis: Allyloxy vs. Propoxy and Vinyloxy Groups
To fully appreciate the electronic effects within the allyloxy group, it is instructive to compare its 13C NMR data with those of structurally related moieties, such as the saturated n-propoxy group and the isomeric vinyloxy group.
Functional Group
O-CH₂/O-CH
-CH=/-CH₂-
=CH₂/-CH₃
Allyloxy
~72 ppm
~134 ppm
~117 ppm
n-Propoxy
~69 ppm
~23 ppm
~11 ppm
Vinyloxy
~148 ppm
~87 ppm
N/A
This comparison highlights several key principles:
Hybridization Effect: The most dramatic difference is seen in the olefinic carbons of the allyloxy and vinyloxy groups compared to the sp³ carbons of the n-propoxy group, which resonate at a much higher field (lower ppm).
Electronegativity and Resonance in Vinyloxy: In the vinyloxy group, the oxygen atom is directly attached to the sp² carbon. This leads to a significant downfield shift for the O-CH carbon (~148 ppm) due to the direct inductive effect of oxygen and resonance delocalization of the oxygen lone pair into the double bond. The terminal =CH₂ carbon in the vinyloxy group is consequently more shielded (~87 ppm) compared to the allyloxy group.
Inductive Effect Attenuation: In both the allyloxy and n-propoxy groups, the electronegative oxygen atom's influence diminishes with distance. The β-carbon (-CH₂- in propoxy and -CH= in allyloxy) is less affected than the α-carbon (O-CH₂).
The following diagram illustrates the logical comparison of these functional groups based on the position of the oxygen atom relative to the carbon backbone and the presence of a double bond.
Caption: Comparison of the allyloxy group with its saturated and isomeric counterparts.
Experimental Protocol for Acquiring 13C NMR Spectra
Obtaining a high-quality 13C NMR spectrum is crucial for accurate structural elucidation. The following is a generalized, step-by-step protocol for acquiring a proton-decoupled 13C NMR spectrum of a liquid sample containing an allyloxy moiety.
1. Sample Preparation:
Purity: Ensure the sample is of high purity to avoid signals from impurities.
Concentration: For 13C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[8] A typical concentration is 20-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated solvent.[9]
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its carbon signal (a triplet at ~77 ppm) serves as a convenient internal reference.[10] Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility.[9]
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
2. Instrument Setup and Data Acquisition:
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the NMR probe.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
Set the appropriate spectral width to encompass the expected range of 13C chemical shifts (typically 0-220 ppm).
Use a standard broadband proton-decoupled pulse sequence. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[2]
The number of scans (NS) will depend on the sample concentration. For a reasonably concentrated sample, 64 to 256 scans may be sufficient. Dilute samples will require a significantly larger number of scans.
A relaxation delay (d1) of 1-2 seconds is typically used to allow the carbon nuclei to return to their equilibrium state between pulses.
3. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).
Integrate the peaks if desired, although peak integrals in proton-decoupled 13C NMR are generally not proportional to the number of carbons and should be interpreted with caution.[3]
The following diagram outlines the general workflow for acquiring a 13C NMR spectrum.
Caption: Workflow for 13C NMR Spectroscopy.
Conclusion
The 13C NMR chemical shifts of the allyloxy group provide a distinct and interpretable spectroscopic signature. The aliphatic O-CH₂ carbon is significantly deshielded by the adjacent oxygen atom, while the vinylic carbons appear in their characteristic downfield region. By comparing the allyloxy group to its saturated and isomeric counterparts, a deeper understanding of the interplay between hybridization, inductive effects, and resonance can be achieved. A well-executed experimental protocol is essential for obtaining high-quality data, which, when properly interpreted, can be a powerful tool for structural elucidation in the hands of researchers and drug development professionals.
References
13C NMR Chemical Shift. Oregon State University. Available from: [Link]
12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available from: [Link]
NMR sample preparation. University of Ottawa. Available from: [Link]
Sample Preparation and Positioning. University of Wisconsin-Madison. Available from: [Link]
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]
chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available from: [Link]
Impurity profile of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone synthesis
Executive Summary This guide provides a technical comparison of synthetic routes for 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (4-O-Allylphloroacetophenone), a critical intermediate in the synthesis of flavonoids, chr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of synthetic routes for 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone (4-O-Allylphloroacetophenone), a critical intermediate in the synthesis of flavonoids, chromones, and pharmaceutical agents like khellin analogs.
The core challenge in synthesizing this molecule is the regioselective alkylation of 2,4,6-trihydroxyacetophenone (Phloroacetophenone). With three nucleophilic hydroxyl groups, controlling the reaction to stop at the mono-4-O-allyl stage without generating significant poly-alkylated impurities is difficult.
This guide compares the Optimized Cesium Method (Product A) against the Traditional Potassium Method (Alternative B), analyzing impurity profiles, yield, and operational efficiency.
Critical Analysis: Method Comparison
The synthesis relies on the varying acidity of the phenolic hydroxyl groups. The 2- and 6-hydroxyls participate in strong intramolecular hydrogen bonding with the carbonyl oxygen, rendering them less acidic and less nucleophilic than the para-hydroxyl (4-OH). However, under vigorous conditions, this selectivity erodes.
Comparative Performance Matrix
Feature
Method A: Optimized (Recommended)
Method B: Traditional (Alternative)
Reagents
Cesium Bicarbonate (CsHCO₃) / Acetonitrile
Potassium Carbonate (K₂CO₃) / Acetone
Mechanism
Mild base + Cs⁺ "Template Effect" stabilizes mono-anion.
Stronger base + lattice energy drives non-selective deprotonation.
Regioselectivity
Excellent (>95% 4-O-mono)
Moderate (~70% 4-O-mono)
Primary Impurity
Trace Starting Material
2,4-Bis(allyloxy) & 2,4,6-Tris(allyloxy)
Yield
85 – 95%
50 – 65%
Reaction Time
4 – 6 Hours
12 – 24 Hours
Purification
Simple recrystallization often sufficient.
Column chromatography usually required.
Impurity Profile & Fate Mapping
Understanding the origin of impurities is essential for process control. The following diagram maps the reaction pathways and impurity generation.
Pathway Visualization
Figure 1: Reaction pathway showing the selective route to the target (Green) versus impurity generation pathways (Red/Yellow).
Detailed Impurity Characterization
Impurity A (Over-Alkylation): 1-[2,4-Bis(allyloxy)-6-hydroxyphenyl]ethanone
Origin: The 2-OH group, while hydrogen-bonded, can be deprotonated by strong bases (like K₂CO₃) or if the stoichiometric ratio of allyl bromide is too high.
Control: Use mild bases (CsHCO₃) that cannot easily disrupt the intramolecular H-bond of the 2-OH.
Impurity B (Exhaustive Alkylation): 1-[2,4,6-Tris(allyloxy)phenyl]ethanone
Origin: Large excess of alkylating agent and high temperatures.
Control: Strict stoichiometry (1.0 – 1.1 equivalents of allyl bromide).
Impurity C (Claisen Product): 1-[3-Allyl-2,4,6-trihydroxyphenyl]ethanone
Origin: Thermal rearrangement of the O-allyl product. This occurs if the reaction mixture is heated excessively (>80°C) or during high-temperature workup.
Control: Keep reaction temperature ≤80°C.
Experimental Protocols
Protocol A: Optimized Cesium Method (Recommended)
This method minimizes over-alkylation via the "Cesium Effect" and mild basicity.
Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4,6-trihydroxyacetophenone (10 mmol) in Acetonitrile (50 mL).
Activation: Add Cesium Bicarbonate (12 mmol). Stir at room temperature for 15 minutes. The mixture may turn yellow/orange as the phenoxide forms.
Addition: Add Allyl Bromide (11 mmol) dropwise over 5 minutes.
Reaction: Heat the mixture to 60–70°C for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 3:1). Product Rf ~0.4; Starting Material Rf ~0.1.
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: The crude residue is often >90% pure. Recrystallize from Ethanol/Water or purify via short silica plug if necessary.
Protocol B: Traditional Potassium Method
Provided for comparison or when Cesium salts are unavailable.
Charge: Dissolve starting material in Acetone. Add K₂CO₃.
Reaction: Add Allyl Bromide and heat to reflux (56°C) for 12–24 hours.
Note: The lower boiling point of acetone necessitates longer reaction times, which paradoxically increases the "bis-allyl" impurity due to prolonged exposure to base.
Workup: Filter salts, evaporate solvent.
Purification: The crude solid usually contains 10–20% bis-allylated impurity. Column chromatography is required (Gradient: 5% to 20% EtOAc in Hexanes).
Analytical Validation (HPLC)
To validate the impurity profile, use the following HPLC conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Detection: UV at 290 nm (Maximum absorption for the acetophenone core).
Retention Order:
Starting Material (Most polar).
Target Product (4-O-allyl).
Impurity A (Bis-allyl).
Impurity B (Tris-allyl).
References
Regioselective Alkylation Strategy: Hamidi, N., et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[4] Tetrahedron Letters, vol. 95, 2022, 153755.[3][5] [5]
Cesium Effect in Synthesis: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry, 1999. (General reference for Cs effect).
General Phenolic Alkylation: Motyka, R., et al. "Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols."[6] Organic Communications, vol. 9, no.[6] 1, 2016, pp. 23-31.[6]
Navigating the Disposal of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a cornerstone of safe and ethical research. For novel or less common compounds like 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone, a clear and scientifically grounded disposa...
Author: BenchChem Technical Support Team. Date: February 2026
The proper disposal of laboratory chemicals is a cornerstone of safe and ethical research. For novel or less common compounds like 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone, a clear and scientifically grounded disposal protocol is essential to protect personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
Hazard Assessment: Understanding the Risks of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone
Peroxide Formation Potential: The presence of an allyloxy group (a type of ether) classifies this compound as a potential peroxide former .[1][2] Over time, and with exposure to air and light, ethers can form explosive peroxide crystals.[1][3] These peroxides are sensitive to shock, heat, and friction, and their accidental detonation can be catastrophic.[1][4] Therefore, all handling and disposal procedures must account for this significant risk.
Phenolic Compound Hazards: The 2,6-dihydroxyphenyl group is a derivative of resorcinol, a phenolic compound. Phenols are known to be toxic and can be rapidly absorbed through the skin, causing severe burns.[5] Therefore, skin and eye protection are of paramount importance.
Based on these structural features, 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone should be treated as a hazardous substance with the potential for both chemical burns and explosive peroxide formation.
Table 1: Inferred Hazard Profile and Physicochemical Properties
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a robust selection of PPE is mandatory when handling 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone for disposal. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[9][10]
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[5][11]
Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, should be worn.[5] Nitrile gloves may offer limited protection and should be changed immediately if contamination is suspected.[12]
Body Protection: A flame-resistant lab coat, worn over clothing that covers the legs, is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should also be worn.[7][13]
Respiratory Protection: All handling of this compound, especially during disposal procedures, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[7][14]
Disposal Workflow: A Step-by-Step Protocol
The disposal of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone must be managed as a hazardous waste stream.[8] Disposal down the sink or in regular trash is strictly prohibited.[12][14]
Step 1: Date and Label the Container
The moment a container of a peroxide-forming chemical is received and opened, it must be labeled with both dates.[2][3][15] This is crucial for tracking its age and potential for peroxide formation. An expiration date for disposal should also be clearly marked on the label.
Step 2: Visual Inspection for Peroxides
Before handling the container for disposal, perform a careful visual inspection. If you observe any of the following, do not move or open the container :
The formation of crystals around the cap or within the solution.[3][15]
A cloudy or viscous appearance of the material.[15]
If any of these signs are present, the material is potentially explosive. Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[3][16]
Step 3: Segregation of Waste
Proper segregation of chemical waste is a critical safety measure to prevent dangerous reactions.[8][17]
Do not mix 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
This compound is a non-halogenated organic waste . It should be collected in a designated waste container for this category.[17] Mixing it with halogenated waste can complicate and increase the cost of disposal, as halogenated waste requires higher incineration temperatures.[18][19][20]
Step 4: Waste Collection and Container Management
Select an Appropriate Container: Use a clean, dry, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid.[8]
Label the Waste Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone," and the appropriate hazard pictograms (e.g., irritant, health hazard).[21]
Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[14]
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[22] The SAA should be in a cool, dry, and well-ventilated area, away from heat and direct sunlight to minimize peroxide formation.[12]
Step 5: Arrange for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[14] Do not attempt to transport the waste yourself.[23] All hazardous waste must be disposed of through a licensed hazardous waste facility.[8]
Disposal Decision Workflow
The following diagram illustrates the key decision points in the disposal process for 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone.
Caption: Decision workflow for the safe disposal of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone.
Conclusion: A Culture of Safety
The responsible disposal of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards of this compound, particularly its potential for peroxide formation, and adhering to the detailed protocols outlined in this guide, researchers can ensure that they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Peroxide Forming Chemicals | Environmental Health & Safety (EHS). (n.d.).
Safe Handling and Disposal of Peroxide Forming Chemicals. (n.d.).
Quick Guide for Peroxide-Forming Chemicals. (n.d.).
DS Fact Sheet on Managing Peroxide Formers in the Lab | ORS. (n.d.).
Phenol Standard Operating Procedure. (2022, June).
Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs. (2022, May 26). Retrieved from The University of Tennessee Health Science Center.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21).
Basic principles of waste incineration. (n.d.).
Phenol. (n.d.). Retrieved from University of Michigan Environment, Health & Safety.
Phenol SOP. (n.d.). Retrieved from Cornell University Environment, Health and Safety.
Phenol | Office of Environmental Health and Safety. (n.d.).
WASTE MANAGEMENT. (2016, April 15).
5 Types of PPE for Hazardous Chemicals. (2022, December 7).
Personal Protective Equipment for Chemical Handling. (2016, October 10).
Incineration. (n.d.).
Effective Strategies for Lab Waste Disposal. (2025, September 15).
Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.).
1910.132 - General requirements. | Occupational Safety and Health Administration. (n.d.).
2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. (n.d.).
Routine for peroxide forming chemicals. (2024, September 11).
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 35028-03-6
Chemical Family: Substituted Phenolic Ketone / Allyl Ether
Physical State: Solid (Powder/Crystalline)
Urgency Level:Level 2 (Moderate Acute Hazard / High Stability Risk)
Part 1: Executive Safety Summary & Risk Profile
1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone is a specialized organic intermediate used primarily in the synthesis of flavonoids, chalcones, and pharmaceutical building blocks. Its structure combines a reactive allyl ether tail with a resorcinol-derived core .
This molecule presents a dual-risk profile:
Biological Hazard: As a polyphenol derivative, it is a potent irritant to mucous membranes. The allyloxy moiety introduces potential skin sensitization risks.
Chemical Instability: The electron-rich phenolic ring and the allyl group make this compound susceptible to oxidative degradation (browning) and light sensitivity.
Hazard Identification (GHS Classification Proxy)
Based on Structure-Activity Relationships (SAR) of 2,6-dihydroxyacetophenone analogs:
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all personnel handling >10 mg of substance.
Protection Zone
Recommended Equipment
Technical Justification
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Standard safety glasses are insufficient due to the fine powder nature of the solid; airborne particulates can bypass side shields and cause severe corneal irritation.
Permeation Defense: Allyl ethers can act as weak solvents, potentially permeating thin latex. Nitrile provides superior resistance to phenolic compounds.
Respiratory
Engineering Control (Primary): Fume HoodPPE (Secondary): N95 or P100 Respirator
If weighing outside a hood is unavoidable, a P100 particulate respirator is required to prevent inhalation of irritant dust.
Body
Lab Coat (High-Neck, Cotton/Poly) + Long Pants
Prevents dermal absorption. Phenolic compounds can cause chemical burns or dermatitis upon prolonged contact with sweat/skin.
Part 3: Operational Handling Protocols
Experimental Workflow: Safe Weighing & Transfer
The critical control point for exposure is the transfer of the solid, where static electricity can disperse the powder.
Figure 1: Safe handling workflow emphasizing static control and immediate solubilization to minimize dust exposure.
Protocol: Handling & Stabilization
Why this matters: The 2,6-dihydroxy substitution pattern creates an intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the ketone, the 4-allyloxy group remains exposed and prone to oxidation.
Atmosphere Control: Always handle the pure solid under an inert blanket (Nitrogen or Argon) if possible. Oxygen exposure accelerates the formation of quinones (turning the white powder yellow/brown).
Solvent Compatibility:
Recommended: DMSO, DMF, Acetone, Methanol.
Avoid: Strong bases (NaOH, KOH) unless intended for reaction; these will deprotonate the phenols immediately, causing rapid color change and reactivity.
Spill Management:
Do not dry sweep. Dry sweeping generates dust.
Protocol: Cover spill with a wet paper towel (water/ethanol mixture), then wipe up. Place waste in a sealed bag before disposal.
Collect in a dedicated solid waste container labeled "Phenolic Contaminants." Do not mix with oxidizers (e.g., nitrates, perchlorates) to avoid exothermic reaction.
Liquid Waste
Dissolve in acetone or ethanol and dispose of in the "Organic Non-Halogenated" solvent drum.
Glassware
Rinse with Acetone Ethanol Water. Base bath cleaning (KOH/Isopropanol) is effective for removing phenolic residues but rinse thoroughly to prevent etching.
Part 5: Emergency Response
In Case of Eye Contact:
Immediate Action: Flush with water for 15 minutes .[1][3][4][7][8]
Mechanism:[2][9] Phenolic compounds can act as local anesthetics; you may not feel the full extent of the damage immediately. Do not stop flushing early.
In Case of Skin Contact:
Immediate Action: Wash with Polyethylene Glycol (PEG 300/400) if available, or copious amounts of soap and water.
Note: Ethanol can increase skin absorption of phenols; use soap/water first.
References
PubChem. (n.d.). Compound Summary: 2',6'-Dihydroxyacetophenone.[3][5] National Library of Medicine. Retrieved from [Link]